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  • Product: 5-iodo-2-(1H-pyrrol-1-yl)pyridine
  • CAS: 338748-93-9

Core Science & Biosynthesis

Foundational

5-iodo-2-(1H-pyrrol-1-yl)pyridine chemical structure and properties

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Ligand Design Executive Summary 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS: 338748-93-9) is a bifunctional heteroaromatic building block characterized by an electron...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Ligand Design

Executive Summary

5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS: 338748-93-9) is a bifunctional heteroaromatic building block characterized by an electron-deficient pyridine ring fused via a C-N bond to an electron-rich pyrrole moiety. Its structural uniqueness lies in the orthogonality of its reactive sites: the labile C-I bond at the 5-position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyrrole ring remains available for electrophilic aromatic substitution or hydrogen bonding interactions. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, Europium-based luminescent ligands, and advanced organic materials.

Chemical Identity & Structural Analysis[1]
PropertyData
CAS Number 338748-93-9
IUPAC Name 5-iodo-2-(1H-pyrrol-1-yl)pyridine
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
SMILES Ic1cnc(nc1)n1cccc1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; sparingly soluble in water.

Structural Insight: The molecule features a 2-aminopyridine core where the amine nitrogen is part of a pyrrole ring. This N-linked connectivity (pyrrol-1-yl) distinguishes it from C-linked isomers (pyrrol-2-yl). The pyridine ring is electron-deficient, stabilizing the molecule against oxidation, while the iodine atom at C-5 provides a "handle" for further functionalization without interfering with the pyrrole ring.

Synthesis & Manufacturing Protocols

The most robust synthetic route for 5-iodo-2-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas reaction . This method avoids the use of unstable pyrrole precursors by generating the pyrrole ring directly on the pyridine amine.

Protocol: Modified Clauson-Kaas Synthesis

Precursors:

  • Substrate: 2-Amino-5-iodopyridine (CAS 20511-12-0)

  • Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF)[1][2]

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or Toluene/AcOH mixture

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-iodopyridine (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv). Note: 2,5-DMTHF acts as a masked form of succinaldehyde.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-118°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. The reaction color typically deepens to dark brown/black.

  • Monitoring: Monitor consumption of the amine by TLC (Eluent: 20% EtOAc in Hexanes). The product will have a higher R_f than the starting amine.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield the product as a solid.

Mechanistic Pathway: The acid catalyzes the hydrolysis of 2,5-DMTHF to 2,5-dihydroxytetrahydrofuran, which undergoes a double condensation with the primary amine of the pyridine, followed by dehydration to aromatize the pyrrole ring.

SynthesisPath Start 2-Amino-5-iodopyridine (CAS 20511-12-0) Inter Intermediate: Diol Formation Start->Inter + Reagent AcOH, Reflux Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Inter Product 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (Target) Inter->Product - 2 H2O - 2 MeOH (Cyclization)

Figure 1: Clauson-Kaas synthesis pathway for N-linked pyrrolyl pyridines.

Reactivity Profile & Applications

The molecule's utility stems from its chemoselective reactivity . It serves as a scaffold where the "right side" (pyridine) and "left side" (pyrrole) can be modified independently.

A. C-I Bond: Palladium-Catalyzed Cross-Coupling

The iodine at position 5 is highly reactive toward oxidative addition by Pd(0) species.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems (e.g., 5-aryl-2-pyrrolylpyridines).

  • Sonogashira: Coupling with terminal alkynes to extend conjugation, useful for luminescent materials.

  • Buchwald-Hartwig: Amination to introduce secondary amines, common in kinase inhibitor design.

B. Pyrrole Ring: Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich. Despite the electron-withdrawing nature of the pyridine ring, the pyrrole carbons (specifically C-2'/C-5' alpha positions) remain susceptible to electrophiles.

  • Halogenation: NCS or NBS can selectively halogenate the pyrrole ring.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at the pyrrole alpha-position.

ReactivityMap Center 5-Iodo-2-(1H-pyrrol-1-yl)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: C-5 Arylation Center->Suzuki Reacts at C-I Sono Sonogashira Coupling (Alkyne, CuI, Pd cat.) Target: C-5 Alkynylation Center->Sono Reacts at C-I EAS Electrophilic Substitution (NBS, Vilsmeier) Target: Pyrrole C-2'/C-5' Center->EAS Reacts at Pyrrole Ring

Figure 2: Chemoselective reactivity map illustrating orthogonal functionalization pathways.

Spectroscopy & Characterization Logic

Since specific spectral data can vary by solvent, use these diagnostic signals to validate the structure:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine Protons: Look for a doublet (d) around 8.6–8.7 ppm (H-6, deshielded by N and I), a doublet of doublets (dd) around 8.0 ppm (H-4), and a doublet (d) around 7.2–7.4 ppm (H-3).

    • Pyrrole Protons: The 1H-pyrrol-1-yl group typically shows two triplets (or broad singlets) due to symmetry. Look for signals at 7.4–7.6 ppm (alpha-H, adjacent to N) and 6.3–6.4 ppm (beta-H). The alpha-protons are often deshielded by the pyridine ring current.

  • ¹³C NMR:

    • Expect 5 signals for the pyridine ring (C-I carbon is significantly upfield, ~90–95 ppm, due to the heavy atom effect of Iodine).

    • Expect 2 signals for the symmetric pyrrole ring.

  • Mass Spectrometry (ESI+):

    • Look for the molecular ion peak [M+H]⁺ = 271.07 . The isotopic pattern of Iodine is unique (monoisotopic), so no M+2 peak from halides like Br/Cl will be observed.

Safety & Handling (MSDS Highlights)
  • Hazards: Classified as Acute Tox. 4 (Oral) and Irritant (Skin/Eye) .

  • Handling: The C-I bond can be light-sensitive. Store in amber vials under inert gas (Argon) at 2–8°C to prevent deiodination or discoloration.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Process in a fume hood to avoid inhalation of pyrrole-like vapors during synthesis.

References
  • Sigma-Aldrich. Product Specification: 5-iodo-2-(1H-pyrrol-1-yl)pyridine (CAS 338748-93-9). Available at:

  • PubChem. Compound Summary: 2-(1H-pyrrol-1-yl)pyridine. National Library of Medicine. Available at:

  • Gourlay, B. S., et al. (2006). "A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson-Kaas Reaction." Tetrahedron Letters, 47(5), 799-801. (Foundational protocol for N-pyrrolyl synthesis).
  • Beilstein J. Org. Chem. (2012).[3][4] "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry, 8, 1037–1047. Available at:

Sources

Exploratory

5-iodo-2-(1H-pyrrol-1-yl)pyridine pKa and acidity constants

An In-Depth Technical Guide to the pKa and Acidity of 5-iodo-2-(1H-pyrrol-1-yl)pyridine for Drug Development Professionals Introduction: The Critical Role of pKa in Drug Design In the landscape of modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Acidity of 5-iodo-2-(1H-pyrrol-1-yl)pyridine for Drug Development Professionals

Introduction: The Critical Role of pKa in Drug Design

In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems.[1] The pKa dictates the degree of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

This guide focuses on 5-iodo-2-(1H-pyrrol-1-yl)pyridine , a heterocyclic compound with structural motifs of interest in medicinal chemistry. Due to the absence of published experimental data for this specific molecule, this document serves as a comprehensive technical guide for researchers and drug development professionals. It provides a three-pronged approach to understanding its acidity and basicity:

  • Theoretical Estimation: Applying fundamental principles of physical organic chemistry to predict the pKa based on its constituent parts.

  • Computational Prediction: An overview of modern in-silico tools that can provide rapid pKa estimations.

  • Experimental Determination: Detailed, field-proven protocols for the empirical measurement of the pKa value.

By understanding these approaches, scientists can make informed decisions in the design, optimization, and formulation of novel therapeutics involving this or structurally related scaffolds.

Theoretical Framework and pKa Estimation

The primary ionizable center in 5-iodo-2-(1H-pyrrol-1-yl)pyridine is the lone pair of electrons on the pyridine nitrogen atom, which can accept a proton. Therefore, we are concerned with the pKa of its conjugate acid. The pKa of the parent pyridine molecule is approximately 5.2, providing a baseline for our estimation.[2] The electronic nature of the substituents at the 2- and 5-positions will modulate this basicity.

  • 2- (1H-pyrrol-1-yl) Group: The pyrrole ring, being an electron-rich aromatic system, is generally considered an electron-donating group through resonance. This effect increases the electron density on the pyridine nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa) compared to pyridine.

  • 5- Iodo Group: Halogens exert a dual electronic effect. While they are electron-withdrawing through induction (-I effect) due to their electronegativity, they can be weakly electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates. The iodo group at the 5-position will, therefore, withdraw electron density from the ring, making the pyridine nitrogen less basic and lowering the pKa.[2]

The Hammett Equation

To quantify these effects, we can use the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[3] The equation is given by:

log(K/K₀) = ρσ

For the dissociation of a substituted pyridinium ion, this can be expressed as:

pKa = pKa(pyridine) - ρΣσ

Where:

  • pKa(pyridine) = 5.2

  • ρ (rho) is the reaction constant for the ionization of pyridinium ions.

  • Σσ is the sum of the Hammett substituent constants for the iodo and pyrrolyl groups.

Table 1: Hammett Constants and Estimated pKa

SubstituentPositionHammett Constant (σ)
Iodometa (to N)σ_meta_ = +0.35
1H-pyrrol-1-ylortho (to N)Not readily available

The Hammett constant for a 2-pyrrolyl group is not standard. However, given its electron-donating nature, we would expect a negative σ value. The opposing effects of the electron-donating pyrrolyl group and the electron-withdrawing iodo group make a precise estimation challenging without further data. Qualitatively, the pKa is expected to be in the range of 4.0 to 5.5, likely slightly lower than pyridine itself due to the strong inductive effect of the iodo substituent.

Computational pKa Prediction

When experimental data is unavailable, computational methods provide a rapid and valuable alternative for pKa prediction. These tools are integral to modern drug discovery for screening large libraries of virtual compounds.[4]

Overview of In-Silico Methods:

  • Empirical Methods: These are based on extensive databases of experimental pKa values and use algorithms to find the most similar structures to predict the pKa of a new compound.[5]

  • QSAR (Quantitative Structure-Activity Relationship): These models use calculated molecular descriptors to build a statistical relationship with experimentally determined pKa values.

  • Machine Learning: Modern approaches, such as graph convolutional neural networks (GCNNs), are trained on vast datasets of chemical structures and their corresponding pKa values to make highly accurate predictions.[6][7]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate pKa values from first principles by computing the free energy change of the dissociation reaction in a solvent model.[8][9] While potentially very accurate, these methods are computationally intensive.[10]

Table 2: Leading Software for pKa Prediction

SoftwareMethodologyReported Accuracy (RMSE)
ACD/pKa DB [5]Empirical, Database-driven~0.4 - 0.7 log units
Epik (Schrödinger) [6][7]Machine Learning (GCNNs)~0.4 - 0.7 log units
MoKa (Molecular Discovery) [4]GRID Molecular Interaction Fields~0.4 - 0.7 log units

It is important to note that computational models may exhibit lower accuracy for molecules containing less common functional groups or substituents like iodine.[11] Therefore, while predictions from these tools are highly useful, they should ideally be confirmed experimentally.

G cluster_input Input cluster_prediction Computational Workflow cluster_output Output mol_structure Molecular Structure (SMILES/MOL file) software pKa Prediction Software (e.g., Epik, ACD/pKa) mol_structure->software Submit algorithm Prediction Algorithm software->algorithm Applies database Internal Database / Machine Learning Model database->algorithm Informs predicted_pka Predicted pKa Value(s) algorithm->predicted_pka speciation_plot Speciation vs. pH Plot algorithm->speciation_plot

Caption: A generalized workflow for computational pKa prediction.

Experimental Determination of pKa

Empirical measurement remains the gold standard for determining a compound's pKa. The two most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[12][13][14]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 5-iodo-2-(1H-pyrrol-1-yl)pyridine to prepare a solution of known concentration (e.g., 1 mM).[15] A co-solvent like methanol or DMSO may be used if solubility in water is low, but the final pKa will be an apparent pKa (pKa') for that specific solvent mixture.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12][15]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[12][15]

  • Titration Process:

    • Use a standardized strong acid (e.g., 0.1 M HCl) as the titrant.

    • Add small, precise aliquots of the titrant using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (d(pH)/dV).

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the compound.[12]

G prep Prepare Sample Solution (1 mM in water/co-solvent + 0.15 M KCl) setup Setup Titration Vessel (N₂ purge, stirring) prep->setup calibrate Calibrate pH Meter calibrate->setup titrate Add Titrant (0.1 M HCl) Incrementally setup->titrate record Record pH and Volume titrate->record record->titrate Repeat until past equivalence plot Plot pH vs. Volume record->plot analyze Determine Half- Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is suitable for compounds that possess a chromophore close to the ionization center, where the protonated and deprotonated forms have different UV-Vis absorbance spectra.[16] It requires significantly less material than potentiometric titration.[16]

Step-by-Step Methodology:

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer, preferably with a multi-well plate reader for higher throughput.[16]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of approximately 2 pH units above and below the estimated pKa (e.g., from pH 3 to 7). Maintain a constant ionic strength (e.g., 0.1 M) across all buffers.[16]

  • Sample Preparation:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[16]

    • Determine the optimal wavelength(s) for analysis by recording the full UV-Vis spectrum of the compound in a highly acidic solution (fully protonated form) and a neutral/basic solution (fully deprotonated form). The ideal wavelengths are where the difference in absorbance between the two forms is maximal.

  • Measurement:

    • In a 96-well plate or individual cuvettes, add a fixed volume of each buffer solution.[16]

    • Add a small, fixed amount of the compound's stock solution to each well/cuvette to achieve a final concentration suitable for absorbance measurement (e.g., 0.1-0.2 mM).[16]

    • Include blank wells containing only the buffer solutions to correct for background absorbance.

    • Measure the absorbance of each solution at the pre-determined analytical wavelengths.

  • Data Analysis:

    • Plot the measured absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.

Summary and Conclusions

The pKa of 5-iodo-2-(1H-pyrrol-1-yl)pyridine is a crucial parameter for its development as a potential drug candidate. In the absence of direct experimental data, a combination of theoretical estimation, computational prediction, and experimental verification provides a robust strategy for its determination.

Table 3: Summary of pKa Determination Approaches

MethodPrincipleEstimated/Expected pKaKey Considerations
Theoretical Estimation Hammett Equation & Substituent Effects~ 4.0 - 5.5Provides a qualitative understanding; lacks precision without specific substituent constants.
Computational Prediction Machine Learning / Empirical Databases~ 4.0 - 5.5 (with ~0.5 log unit error)Fast and high-throughput; accuracy can be lower for molecules with iodo groups.
Experimental (Potentiometry) pH TitrationTo be determinedGold standard; requires more material; co-solvents may be needed.
Experimental (Spectrophotometry) Absorbance vs. pHTo be determinedHighly sensitive, requires less material; requires a chromophore near the ionization site.

For any drug development program involving 5-iodo-2-(1H-pyrrol-1-yl)pyridine, it is strongly recommended that the pKa be determined experimentally using the protocols outlined in this guide. An accurate pKa value is foundational for building predictive models of ADME properties, ensuring the selection of candidates with a higher probability of success in later stages of development.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Gisbert, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(9), 1004-1008. Available at: [Link]

  • Işık, M., et al. (2022). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv. Available at: [Link]

  • MoKa - pKa modelling - Molecular Discovery. Available at: [Link]

  • Epik | Schrödinger. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. Available at: [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available at: [Link]

  • Manallack, D. T. (2007). The Importance of Ionization in Pharmaceutical R&D. ACD/Labs Blog. Available at: [Link]

  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801-2812. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. Scribd. Available at: [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Available at: [Link]

  • Domínguez-Álvarez, A. A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549. Available at: [Link]

  • Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. (2024). IvyPanda. Available at: [Link]

  • Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship. Available at: [Link]

  • Scherer, D., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Electrophoresis, 44(13-14), 1269-1277. Available at: [Link]

  • Thapa, B., & Schlegel, H. B. (2016). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry, 81(23), 11884-11894. Available at: [Link]

  • Alcázar, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(1), 90. Available at: [Link]

  • El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-256. Available at: [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. Chemistry LibreTexts. Available at: [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. Available at: [Link]

  • Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. Available at: [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Reddit. Available at: [Link]

  • Facile Methods for the Synthesis of 5-Aryl And 5-Iodo Pyrrolo[2,3-d]Pyrimidines. ResearchGate. Available at: [Link]

  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available at: [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available at: [Link]

  • Hammett constants for some common substituents. University of California, Davis. Available at: [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. Available at: [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. Available at: [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • Heterocyclic Compounds. University of Illinois Springfield. Available at: [Link]

  • Hammett Substituent Constants Table. Scribd. Available at: [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. ChemRxiv. Available at: [Link]

  • hammett substituent constants: Topics. Science.gov. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: [Link]

Sources

Foundational

Electronic Properties of 2-(pyrrol-1-yl)pyridine Derivatives: A Technical Guide

Executive Summary The 2-(pyrrol-1-yl)pyridine scaffold (often abbreviated as Py-Py ) represents a unique class of heterocyclic biaryls characterized by a direct N–C bond between an electron-rich pyrrole donor and an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(pyrrol-1-yl)pyridine scaffold (often abbreviated as Py-Py ) represents a unique class of heterocyclic biaryls characterized by a direct N–C bond between an electron-rich pyrrole donor and an electron-deficient pyridine acceptor. Unlike its C–C coupled isomer [2-(1H-pyrrol-2-yl)pyridine], the 2-(pyrrol-1-yl) connectivity imposes a specific steric twist that disrupts planarity, electronically decoupling the two rings in the ground state while enabling Intramolecular Charge Transfer (ICT) in the excited state.

This guide provides a rigorous analysis of the electronic structure, synthesis, and application of these derivatives, moving beyond basic characterization to the causal mechanisms driving their behavior in optoelectronics and coordination chemistry.

Part 1: Structural & Electronic Architecture

The Twisted Donor-Acceptor (D-A) System

The defining feature of 2-(pyrrol-1-yl)pyridine is the orthogonality of its two aromatic rings.

  • Steric Driver: The protons at the 2- and 5-positions of the pyrrole ring experience significant steric repulsion with the proton at the 3-position of the pyridine ring.

  • Consequence: To minimize this strain, the molecule adopts a twisted conformation with a dihedral angle typically ranging from 50° to 70° .

  • Electronic Decoupling: This twist breaks the extended

    
    -conjugation between the rings. Consequently, the ground-state electronic properties resemble the sum of the individual heterocycles rather than a fully conjugated system.
    
Frontier Molecular Orbital (FMO) Analysis

The electronic behavior is governed by a distinct separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationElectronic CharacterReactivity Implication
HOMO Pyrrole Ring

-Electron Donor
Susceptible to oxidation; site of electropolymerization initiation.
LUMO Pyridine Ring

-Electron Acceptor
Site of reduction; coordination site for metal cations.
Gap Wide (~4.5 - 5.0 eV)Interrupted ConjugationBlue-shifted absorption compared to planar analogs; high triplet energy potential.
Visualization: Electronic Push-Pull Mechanism

The following diagram illustrates the electronic decoupling and the charge transfer potential upon excitation.

ElectronicStructure Figure 1: Structural and electronic decoupling in 2-(pyrrol-1-yl)pyridine. Pyrrole Pyrrole Moiety (Electron Rich) Twist Steric Twist (~60° Dihedral) Pyrrole->Twist Steric Repulsion (H-H) HOMO HOMO Localized on Pyrrole Pyrrole->HOMO Pyridine Pyridine Moiety (Electron Deficient) LUMO LUMO Localized on Pyridine Pyridine->LUMO Twist->Pyridine ICT Excited State Charge Transfer (ICT) HOMO->ICT hν Excitation ICT->LUMO Electron Transfer

Part 2: Photophysical & Electrochemical Properties

Electrochemical Behavior & Polymerization

The electrochemical profile of 2-(pyrrol-1-yl)pyridine is dominated by the reactivity of the pyrrole ring.

  • Oxidation (Anodic Scan): The pyrrole unit undergoes irreversible oxidation (typically around +0.8 V to +1.2 V vs. SCE). This generates a radical cation at the pyrrole

    
    -positions (2,5-positions are blocked by the pyridine and H, but the 3,4-positions or the coupled 2,5-positions in the polymer chain are active).
    
  • Electropolymerization: Unlike standard pyrrole, the N-substitution prevents polymerization at the nitrogen. However, C–C coupling at the pyrrole 2,5-positions can occur, leading to the formation of conductive poly(2-(pyrrol-1-yl)pyridine) films on the electrode surface.

  • Reduction (Cathodic Scan): The pyridine ring reduces at highly negative potentials (<-2.0 V), often outside the window of standard organic solvents, making the molecule primarily a hole-transport material.

Photophysics: Fluorescence and Solvatochromism
  • Absorption: Exhibits a structured absorption band in the UV region (250–300 nm) attributed to

    
     transitions of the pyridine and pyrrole rings. The lack of a strong low-energy band confirms the disrupted ground-state conjugation.
    
  • Emission: Weak fluorescence is often observed. In polar solvents, the emission may red-shift and broaden, indicative of an Intramolecular Charge Transfer (ICT) state where electron density shifts from the pyrrole donor to the pyridine acceptor, accompanied by geometric relaxation (Twisted ICT or TICT).

Part 3: Experimental Protocols

Synthesis: Modified Clauson-Kaas Reaction

The most robust method for synthesizing 2-(pyrrol-1-yl)pyridine derivatives is the Clauson-Kaas reaction, which condenses a primary amine (2-aminopyridine) with 2,5-dimethoxytetrahydrofuran.

Protocol:

  • Reagents:

    • 2-Aminopyridine (1.0 eq)

    • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Procedure:

    • Dissolve 2-aminopyridine in glacial acetic acid (approx. 5 mL per mmol).

    • Add 2,5-dimethoxytetrahydrofuran under an inert atmosphere (

      
      ).
      
    • Reflux the mixture at 100–110 °C for 2–4 hours. Monitor by TLC (formation of a less polar spot).

    • Critical Step: The reaction proceeds via the formation of a succinaldehyde intermediate in situ.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water and neutralize with saturated

      
       or 
      
      
      
      solution (exothermic!).
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).[1] The product is typically a colorless to pale yellow oil or low-melting solid.

SynthesisWorkflow Figure 2: Modified Clauson-Kaas Synthesis Pathway. Start 2-Aminopyridine + 2,5-Dimethoxytetrahydrofuran Acid Reflux in Glacial AcOH (100-110°C, 2-4h) Start->Acid Intermediate In situ Hydrolysis to Succinaldehyde Acid->Intermediate Acid Catalysis Cyclization Double Condensation & Aromatization Intermediate->Cyclization -2 H2O, -2 MeOH Workup Neutralization (NaHCO3) & Extraction (DCM) Cyclization->Workup Product 2-(pyrrol-1-yl)pyridine (Purified via Column) Workup->Product

Part 4: Applications & Coordination Chemistry[2][3]

Coordination Modes

Unlike 2-(2-pyridyl)pyrrole (which binds as an anionic N,N-bidentate chelate), 2-(pyrrol-1-yl)pyridine is a neutral ligand.

  • Monodentate Binding: The pyrrole nitrogen lone pair is part of the aromatic sextet and is unavailable for bonding. Coordination occurs exclusively through the pyridine nitrogen .

  • Steric Influence: The bulky pyrrole group ortho to the pyridine nitrogen exerts significant steric pressure on the metal center, often preventing the formation of planar bis-complexes or favoring lower coordination numbers.

Anion Sensing

The electron-deficient cavity created by the twisted geometry and the pyridine nitrogen can act as a receptor site.

  • Mechanism: Supramolecular aggregation or hydrogen bonding interactions (if functionalized) can be perturbed by anions (e.g.,

    
    , 
    
    
    
    ), leading to measurable changes in fluorescence or absorption.

References

  • PubChem. 2-(1H-pyrrol-1-yl)pyridine | C9H8N2.[2] National Library of Medicine. Available at: [Link]

  • El-Deeb, M. M., et al. Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. International Journal of Polymeric Materials, 2004. Available at: [Link]

  • Chem-Station. Clauson-Kaas Pyrrole Synthesis. 2016. Available at: [Link]

  • M. Nath & R. Tiwari. Synthesis of 2-Nitro-3-(pyrrol-1-yl)-5,10,15,20-tetraarylporphyrins via a Clauson-Kaas Reaction and the Study of Their Electronic Properties. New Journal of Chemistry, 2015. Available at: [Link]

Sources

Exploratory

5-Iodo-2-(1H-pyrrol-1-yl)pyridine: A Versatile Building Block for Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. The 2-(1H-pyrrol-1-yl)pyridine moiety is one such sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. The 2-(1H-pyrrol-1-yl)pyridine moiety is one such scaffold, offering a unique combination of electronic properties, hydrogen bonding capabilities, and spatial arrangement that makes it a valuable component in the design of kinase inhibitors and other targeted therapies. The introduction of an iodine atom at the 5-position of the pyridine ring transforms this scaffold into a highly versatile building block, 5-iodo-2-(1H-pyrrol-1-yl)pyridine. The carbon-iodine bond serves as a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 5-iodo-2-(1H-pyrrol-1-yl)pyridine as a strategic building block for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for its key transformations, and discuss its application in the context of lead optimization in modern drug discovery.

Introduction: The Strategic Value of the 2-(1H-pyrrol-1-yl)pyridine Scaffold

The fusion of a pyridine ring with a pyrrole ring gives rise to a class of heterocyclic compounds with significant biological relevance. The pyridine ring, a common motif in pharmaceuticals, can enhance aqueous solubility and bioavailability due to its polar and ionizable nature.[1] The pyrrole ring, another important pharmacophore, is found in numerous natural products and clinically approved drugs.[2] The combination of these two heterocycles in a 2-(1H-pyrrol-1-yl)pyridine arrangement creates a scaffold with a unique three-dimensional profile and electronic distribution, making it an attractive starting point for the design of molecules targeting a variety of biological targets.

The true synthetic utility of this scaffold is unlocked with the introduction of a halogen, particularly iodine, onto the pyridine ring. The resulting 5-iodo-2-(1H-pyrrol-1-yl)pyridine is a powerful building block, primarily due to the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide range of substituents, a crucial strategy in the hit-to-lead and lead optimization phases of drug discovery.[3][4][5]

Synthesis of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine

While 5-iodo-2-(1H-pyrrol-1-yl)pyridine is commercially available from several suppliers,[6][7] understanding its synthesis is crucial for cost-effective scale-up and for the preparation of analogs. A plausible and efficient two-step synthesis involves the formation of the 2-(1H-pyrrol-1-yl)pyridine core followed by electrophilic iodination.

Synthesis of the 2-(1H-pyrrol-1-yl)pyridine Core

Two classical methods are particularly well-suited for the synthesis of N-substituted pyrroles: the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10] For the synthesis of 2-(1H-pyrrol-1-yl)pyridine, 2-aminopyridine would be reacted with 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde) under acidic conditions.

  • Clauson-Kaas Synthesis: This is a widely used and often more practical method for the synthesis of N-substituted pyrroles.[11][12][13] It involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. This method is generally high-yielding and proceeds under mild conditions.

Caption: Clauson-Kaas synthesis of 2-(1H-pyrrol-1-yl)pyridine.

Electrophilic Iodination

With the 2-(1H-pyrrol-1-yl)pyridine core in hand, the final step is the introduction of the iodine atom at the 5-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive towards electrophilic substitution than benzene, and the substitution pattern is influenced by the existing substituent. The pyrrol-1-yl group is an activating group, but its influence on the pyridine ring's reactivity and regioselectivity can be complex. However, direct iodination of pyridine and its derivatives is a well-established transformation.

Experimental Protocol: Synthesis of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyridine (via Clauson-Kaas Reaction) [11][13]

  • To a solution of 2-aminopyridine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)pyridine.

Step 2: Iodination of 2-(1H-pyrrol-1-yl)pyridine

  • Dissolve 2-(1H-pyrrol-1-yl)pyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the 5-position of the pyridine ring makes 5-iodo-2-(1H-pyrrol-1-yl)pyridine an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Caption: Key cross-coupling reactions of 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[14][15] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling [16][17]

  • To a reaction vessel, add 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075-95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10080-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene11085-99

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][18][19] This reaction is instrumental in creating linear, rigid structures often desired in molecular probes and certain classes of inhibitors.

Experimental Protocol: Sonogashira Coupling [7]

  • To a Schlenk flask, add 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of an organic solvent (e.g., THF or DMF) and an amine.

  • Degas the mixture with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 70-95 | | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 60 | 75-98 |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[1][2][20][21] This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further functionalization or as key structural elements in their own right.

Experimental Protocol: Heck Reaction [2][20]

  • In a reaction vessel, combine 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), and a base (e.g., Et₃N or K₂CO₃).

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Degas the mixture and heat to 80-120 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[22][23][24] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination [14][22]

  • To an oven-dried reaction tube, add 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-98 | | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-95 |

Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrrolo[2,3-b]pyridine scaffold, an isomer of the 2-(1H-pyrrol-1-yl)pyridine core, has been identified as a key pharmacophore in the development of various kinase inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against Adaptor Associated Kinase 1 (AAK1), a promising target for the development of broad-spectrum antiviral agents.[25][26][27][28]

The synthetic versatility of 5-iodo-2-(1H-pyrrol-1-yl)pyridine makes it an ideal starting point for a lead optimization campaign targeting kinases or other enzyme families. By utilizing the cross-coupling reactions described above, medicinal chemists can rapidly generate a library of analogs with diverse substituents at the 5-position of the pyridine ring. This allows for a systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Lead_Optimization cluster_0 Building Block cluster_1 Chemical Diversification via Cross-Coupling cluster_2 Analog Library cluster_3 Screening and Optimization Start 5-Iodo-2-(1H-pyrrol-1-yl)pyridine Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amino Groups) Start->Buchwald Analogs Diverse Library of Analogs Suzuki->Analogs Sonogashira->Analogs Buchwald->Analogs Screening Biological Screening (e.g., Kinase Assays) Analogs->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Suzuki Iterative Design Lead Optimized Lead Compound SAR->Lead

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 5-iodo-2-(1H-pyrrol-1-yl)pyridine

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-iodo-2-(1H-pyrrol-1-yl)pyridine . While the 5-iodo position offers excellent reactivity toward oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-iodo-2-(1H-pyrrol-1-yl)pyridine . While the 5-iodo position offers excellent reactivity toward oxidative addition, the substrate presents a unique challenge: the 2-(1H-pyrrol-1-yl)pyridine motif is a known bidentate ligand scaffold. This structural feature can lead to catalyst sequestration (poisoning) if the palladium source is not stabilized by a ligand with a higher binding affinity.

This guide provides two validated protocols:

  • Method A (Robust): A cost-effective, general-purpose protocol using Pd(dppf)Cl₂.

  • Method B (High-Performance): A high-turnover protocol using Buchwald precatalysts for sterically demanding or electron-poor boronic acids.

Substrate Analysis & Mechanistic Considerations

The Substrate: 5-iodo-2-(1H-pyrrol-1-yl)pyridine
  • Electrophile: The C5-Iodine bond is weak and highly reactive, facilitating rapid oxidative addition even at mild temperatures.

  • Electronic Environment: The pyridine ring is electron-deficient. The pyrrole ring (attached at N1 to Pyridine-C2) acts as a weak electron donor via resonance but induces steric bulk around the pyridine nitrogen.

  • Chemo-Selectivity Risk: The primary risk is catalyst deactivation . The pyridine nitrogen, in proximity to the pyrrole ring, can coordinate to unsaturated Pd(0) species, potentially forming off-cycle resting states.

Mechanistic Pathway

The reaction follows the canonical Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–I bond.[1] This is fast for this substrate.

  • Transmetalation: The rate-determining step for this specific system. The boronate species transfers the organic group to the Pd(II) center.

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).[2]

SuzukiMechanism cluster_inhibit Potential Catalyst Poisoning Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + 5-iodo-2-(pyrrol-1-yl)pyridine Poison Pd(Substrate)₂ (Inactive Species) Pd0->Poison Coordination by Substrate N-atom Int1 Pd(II)-Ar-I Complex OxAdd->Int1 TransMet Transmetalation (Rate Determining) Int1->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the oxidative addition of the iodo-pyridine and the risk of off-cycle catalyst sequestration.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, scale-up (gram scale), and cost-sensitive projects. Rationale: The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle, stabilizing the Pd center and preventing coordination by the substrate's pyridine nitrogen.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[6]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.1 M – 0.2 M with respect to the iodide.

  • Catalyst Addition: Remove the cap briefly (under positive gas flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Monitor by LCMS.[3] The iodide is reactive; if starting material remains after 4h, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or when Method A yields <50%. Rationale: XPhos is an electron-rich, bulky biaryl phosphine ligand. It facilitates transmetalation (often difficult with heteroaryl boronates) and renders the catalyst immune to poisoning by the substrate's nitrogen.

Reagents:

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a vial.

  • Catalyst: Add XPhos Pd G2 (2 mol%).

  • Solvent: Add degassed THF/Water (10:1).

  • Reaction: Heat to 60°C . (The high reactivity of the iodide + XPhos allows for milder temperatures).

  • Completion: Reaction is typically complete in <2 hours.

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Advanced)Condition C (Green/Alt)
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2 mol%)Pd(DTbPF)Cl₂ (1 mol%)
Ligand Type Bidentate PhosphineBulky Biaryl PhosphineBidentate Ferrocenyl
Base K₂CO₃K₃PO₄K₂CO₃
Solvent Dioxane/H₂O (4:[6]1)THF/H₂O (10:1)Ethanol/H₂O (1:1)
Temp 80°C60°C50°C
Time 4–12 h1–3 h2–6 h
Yield (Est.) 75–90%85–98%60–80%

Troubleshooting & Critical Controls

Protodeboronation
  • Symptom: Formation of the reduced arene (Ar-H) instead of the coupled product.

  • Cause: Unstable boronic acid (common with 2-heteroaryl boronic acids).

  • Solution: Switch to Method B (faster reaction rate outcompetes decomposition) or use a Boronic Ester (Pinacol ester) instead of the acid.

Homocoupling
  • Symptom: Dimerization of the boronic acid (Ar-Ar).

  • Cause: Presence of Oxygen.

  • Solution: Ensure rigorous degassing. Sparge solvents with Argon for 15 mins before use.

Metal Scavenging (Purification)

Because the product contains a pyridine and a pyrrole, it may retain Palladium residues.

  • Protocol: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration and concentration.

Experimental Workflow Diagram

Workflow Setup 1. Setup Combine Reactants (Inert Atmosphere) Degas 2. Degas Sparge Solvents (Ar/N2) Setup->Degas Heat 3. Reaction Heat to 80°C (Monitor LCMS) Degas->Heat Quench 4. Workup Dilute EtOAc/H2O Phase Separate Heat->Quench Purify 5. Purification Flash Column (Silica Gel) Quench->Purify

Caption: Standard experimental workflow for the Suzuki coupling of 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[7] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

  • Valente, C.; et al. "Pd-PEPPSI-IPent: An Highly Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2012 , 51(14), 3314-3317. Link

  • BenchChem. "Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands." BenchChem Application Library, 2025 . Link

  • PubChem. "2-(1H-pyrrol-1-yl)pyridine Compound Summary." National Library of Medicine, 2025 . Link

Sources

Application

Application Note: Pd-Catalyzed Functionalization of CAS 338748-93-9

This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS 338748-93-9) . This document is designed for medicinal chemists and process engineers focu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the palladium-catalyzed cross-coupling of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (CAS 338748-93-9) . This document is designed for medicinal chemists and process engineers focusing on the synthesis of fused heterocyclic systems and biaryl pharmacophores.

Introduction & Molecule Profile[1][2][3]

Compound Identity: 5-Iodo-2-(1H-pyrrol-1-yl)pyridine CAS: 338748-93-9 Molecular Formula: C


H

IN

Molecular Weight: 270.07 g/mol

Scientific Significance: CAS 338748-93-9 serves as a high-value "bifunctional" scaffold in drug discovery. It features two distinct reactive domains:[1][2]

  • Electrophilic Site (C5-Iodine): The iodine atom at the 5-position of the pyridine ring is highly activated for oxidative addition by Palladium(0) species. It is significantly more reactive than its bromo- or chloro-analogs, allowing for cross-coupling under milder conditions (lower temperature, lower catalyst loading).

  • Nucleophilic/Annulation Domain (Pyrrole Ring): The N-linked pyrrole ring is electron-rich. While stable under standard cross-coupling conditions, it can participate in subsequent intramolecular C-H activation or cyclization reactions (e.g., to form pyrrolo[1,2-a]quinolines or naphthyridines) if specific Lewis acids or oxidants are introduced.

Core Applications:

  • Suzuki-Miyaura Coupling: Synthesis of biaryl kinase inhibitors.

  • Sonogashira Coupling: Introduction of alkynyl linkers for "Click" chemistry or subsequent cyclization.

  • Heck Reaction: Vinylation for polymerization monomers or extended conjugation.

Mechanistic Insight & Catalyst Selection

The Challenge: Chelation & Deactivation

While the C-I bond is labile, the substrate contains two nitrogen atoms capable of coordinating to the Palladium center:

  • Pyridine Nitrogen (sp²): A strong

    
    -donor that can displace phosphine ligands, potentially leading to the formation of inactive Pd(II) "bis-pyridine" complexes.
    
  • Pyrrole Nitrogen (sp²-like): Involved in aromaticity, thus less basic and less likely to poison the catalyst, but the C2/C5 positions of the pyrrole are susceptible to electrophilic palladation.

The Solution: Ligand Control

To prevent catalyst arrest, sterically bulky or bidentate ligands are required to enforce reductive elimination and prevent substrate inhibition.

  • Recommended Catalyst System: Pd(dppf)Clngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      or Pd(PPh
    
    
    
    ){4}$
    .
    • Rationale: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, which is crucial for sterically congested biaryls.

  • Alternative (High Activity): Pd

    
    (dba)
    
    
    
    + XPhos
    .
    • Rationale: For challenging couplings (e.g., with sterically hindered boronic acids), the Buchwald dialkylbiaryl phosphine ligands (XPhos) prevent the formation of inactive Pd-dimers.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 5-aryl-2-(pyrrol-1-yl)pyridines.

Reagents:

  • Substrate: 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Charge Reagents: Add CAS 338748-93-9 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.03 equiv) to the reaction vessel against a counter-flow of inert gas.
    
  • Addition of Liquids: Syringe in the degassed 1,4-dioxane (concentration ~0.1 M) followed by the aqueous K

    
    CO
    
    
    
    solution.
  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Microwave: Heat to 110 °C for 30–60 minutes (preferred for rapid screening).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 5-alkynyl-2-(pyrrol-1-yl)pyridines.

Reagents:

  • Substrate: CAS 338748-93-9 (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et

    
    N (or DIPEA) / THF (1:1 ratio)
    

Step-by-Step Procedure:

  • Charge: Add substrate, Pd catalyst, and CuI to a dry vial.

  • Solvent: Add degassed THF and Triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50 °C. (Note: The high reactivity of the C-I bond often allows RT coupling).

  • Quench: Dilute with NH

    
    Cl (sat. aq) to chelate copper salts (blue color indicates removal). Extract with EtOAc.
    

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Low Yields
Solvent 1,4-Dioxane / Water (4:1)DMF or Toluene (anhydrous)
Base K

CO

Cs

CO

(anhydrous) or K

PO

Catalyst Pd(dppf)Cl

Pd

(dba)

+ SPhos / XPhos
Temperature 80 °C100–120 °C (Microwave)

Common Issues:

  • Protodehalogenation (Loss of Iodine): Observed if the reaction is too hot or wet without sufficient oxidative addition rate. Fix: Switch to anhydrous conditions and a more electron-rich ligand (e.g., PCy

    
    ).
    
  • Homocoupling of Boronic Acid: Caused by oxygen. Fix: Rigorous degassing is mandatory.

Visualization of Workflows

Catalytic Cycle & Reaction Logic

The following diagram illustrates the specific pathway for CAS 338748-93-9, highlighting the critical Oxidative Addition step at the C-I bond.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + Substrate Substrate Substrate: 5-Iodo-2-(pyrrol-1-yl)pyridine Substrate->OxAdd PdII_Ox Pd(II)-Ar-I Intermediate OxAdd->PdII_Ox TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ox->TransMet PdII_Biaryl Pd(II)-Ar-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: 5-Aryl-2-(pyrrol-1-yl)pyridine RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Iodo-2-(pyrrol-1-yl)pyridine.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Ar sparge, 15 min) Start->Degas Mix Mix: Substrate + Boronic Acid + Pd Catalyst + Base Degas->Mix Heat Reaction: 80-90°C, 4-12h Mix->Heat Check Check TLC/LCMS: Complete? Heat->Check Check->Heat No (Add time/cat) Workup Workup: Filter Celite -> Extract Check->Workup Yes Purify Purification: Flash Column Workup->Purify

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Synthesis of Pyrrolo-pyridine analogs: Beilstein J. Org. Chem.2012 , 8, 1027–1036.

  • Mechanistic Overview of Pd-Catalyzed Cross-Coupling: Nobel Prize in Chemistry 2010 Scientific Background.

  • Sonogashira Coupling of Pyridyl Halides: Royal Society of Chemistry (RSC) Advances, 2016 , Synthesis of Pyrrolo[1,2-a]quinolines.

  • General Suzuki Coupling Protocols: Sigma-Aldrich Technical Bulletins / Merck Millipore.

Sources

Method

Functionalization of pyridine ring at C5 position using iodine handle

Application Note: Strategic Functionalization of the Pyridine Ring at the C5 Position Using an Iodine Handle Executive Summary The pyridine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Isoniazid, Eso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Pyridine Ring at the C5 Position Using an Iodine Handle

Executive Summary

The pyridine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Isoniazid, Esomeprazole, Imatinib). However, functionalizing the C5 position (meta to nitrogen) is synthetically challenging due to the ring's electron-deficient nature, which deactivates it toward electrophilic aromatic substitution (


). While Nucleophilic Aromatic Substitution (

) favors C2/C4, the C5 position remains a "blind spot" in many standard libraries.

This guide details the C5-iodine handle strategy. Iodine, possessing a weak C–I bond and high polarizability, serves as a superior reactive handle compared to bromine or chlorine, enabling rapid oxidative addition and low-temperature metal-halogen exchange. This protocol suite provides validated methods for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Knochel-type Magnesiation (Turbo-Grignard) specifically optimized for the pyridine core.

Strategic Analysis: The "Pyridine Problem" & The Iodine Solution

The Challenge:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen (

    
    ) strongly coordinates to Pd(II) centers, displacing phosphine ligands and arresting the catalytic cycle (The "Pyridine Effect").
    
  • Regioselectivity: In 2-substituted pyridines (common in drug discovery), distinguishing between halogen handles is critical.

  • Anion Instability: Pyridyl anions generated via Lithium-Halogen exchange are thermally unstable and prone to nucleophilic attack at the C2 position by the alkyllithium itself.

The Solution:

  • Orthogonality: The C5-I bond reacts significantly faster than C2-Cl or C2-Br bonds in both Pd-catalyzed and metallation reactions, allowing for chemoselective sequential functionalization.

  • Turbo-Grignard: The use of

    
    -PrMgCl·LiCl allows for Iodine-Magnesium exchange at temperatures that suppress side reactions.
    

Visual Strategy Map

The following diagram illustrates the divergent pathways accessible from a 5-iodo-2-substituted pyridine core.

PyridineFunctionalization Start 5-Iodo-2-X-Pyridine (Precursor) Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Pd(dppf)Cl2 Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd2(dba)3/XPhos Amines Turbo Turbo-Grignard (Mg Exchange) Start->Turbo i-PrMgCl·LiCl Electrophiles Prod_Suzuki Biaryl/Heterobiaryl Scaffolds Suzuki->Prod_Suzuki Prod_Buchwald Aminopyridines (Kinase Inhibitors) Buchwald->Prod_Buchwald Prod_Turbo Aldehydes/Ketones/ Esters Turbo->Prod_Turbo

Figure 1: Divergent synthetic pathways from the C5-Iodine handle.

Detailed Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Coupling 5-iodo-2-chloropyridine with phenylboronic acid. Rationale: The C5-I bond undergoes oxidative addition faster than the C2-Cl bond, preserving the C2-Cl for later functionalization (


).

Reagents & Conditions:

Component Reagent Equiv. Role
Substrate 5-Iodo-2-chloropyridine 1.0 Electrophile
Coupling Partner Phenylboronic acid 1.2 Nucleophile
Catalyst Pd(dppf)Cl₂·DCM 0.03 Catalyst (Bidentate prevents N-coordination)
Base K₂CO₃ (2M aq.) 3.0 Activator

| Solvent | 1,4-Dioxane | - | Solvent (High boiling, coordinates Pd) |

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with 5-iodo-2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (3 mol%). Seal and purge with Argon for 5 minutes.

    • Expert Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand is less likely to be displaced by the pyridine nitrogen, reducing catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M aq. K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: The C5-I should be consumed fully. If C2-Cl coupling is observed (rare at 80°C), lower temp to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Amination of 3-iodopyridine (equivalent to C5 in unsubstituted systems) with a secondary amine (e.g., Morpholine). Rationale: Standard bases (NaOtBu) can be risky with electron-deficient rings (nucleophilic attack). We use specific ligands to facilitate difficult reductive eliminations.[1]

Reagents & Conditions:

Component Reagent Equiv. Role
Substrate 3-Iodopyridine 1.0 Electrophile
Amine Morpholine 1.2 Nucleophile
Pre-Catalyst Pd₂(dba)₃ 0.02 Pd(0) Source
Ligand XPhos or BrettPhos 0.04 Bulky, electron-rich ligand
Base NaOtBu 1.4 Base

| Solvent | Toluene or t-Amyl Alcohol | - | Solvent |

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in Toluene and stir for 10 mins at RT to generate the active catalytic species

    
    .
    
    • Expert Note: For primary amines, use BrettPhos . For secondary amines, XPhos or RuPhos provides higher yields.

  • Addition: Add the 3-iodopyridine (1.0 mmol), Morpholine (1.2 mmol), and NaOtBu (1.4 mmol) to the catalyst mixture.

  • Reaction: Heat to 100°C for 12 hours in a sealed tube.

  • Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify via silica gel chromatography.

Protocol C: Metal-Halogen Exchange (The "Turbo-Grignard" Method)

Objective: Formylation of 5-iodo-2-methoxypyridine. Rationale: Direct lithiation (


-BuLi) often attacks the pyridine ring (C2). The Knochel Turbo-Grignard (

-PrMgCl·LiCl) allows exchange at higher temperatures (-15°C) than Li-exchange (-78°C) without ring attack, and the resulting magnesiated species is stable.

Mechanism Visualization:

TurboGrignard Step1 5-Iodo-Pyridine Intermediate Pyridine-Mg-Cl·LiCl Complex (Stable at -15°C) Step1->Intermediate Exchange (-15°C) Fast I/Mg exchange Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product Pyridine-5-Carbaldehyde Intermediate->Product Quench with DMF Then Acid Hydrolysis Electrophile DMF (N,N-Dimethylformamide)

Figure 2: The Knochel Turbo-Grignard exchange mechanism.

Step-by-Step Methodology:

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Moisture kills the Grignard.

  • Substrate Loading: Dissolve 5-iodo-2-methoxypyridine (1.0 mmol) in anhydrous THF (5 mL). Cool to -15°C (ice/salt bath).

    • Critical Control Point: Do not cool to -78°C initially. The exchange with Mg is slower than Li; -15°C to 0°C is the optimal window for rate vs. stability.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 5 minutes. Stir at -15°C for 30 minutes.
    
    • Verification: Take an aliquot, quench with

      
      , and check NMR. Disappearance of the I-C5 peak and appearance of D-C5 confirms the anion.
      
  • Electrophile Trapping: Add dry DMF (1.5 equiv) dropwise. Allow the solution to warm to RT over 1 hour.

  • Quench: Add sat. aq. NH₄Cl. Extract with Et₂O.

  • Result: This yields the C5-formyl pyridine, a versatile handle for reductive aminations.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Pd poisoning by Pyridine NSwitch to Pd(dppf)Cl₂ or increase catalyst loading to 5 mol%.
Dehalogenation (Suzuki)

-Hydride elimination from alkyl-Pd
Ensure base is strictly anhydrous if using sensitive boronic acids; switch to dioxane/water.
Ring Addition (Grignard) Nucleophilic attack at C2Ensure temperature is

. Use strictly the LiCl complex (Turbo), not standard

-PrMgCl.
Incomplete Exchange Temperature too lowUnlike

-BuLi (instant at -78°C), Turbo Grignard requires -15°C to 0°C for complete exchange on deactivated rings.

References

  • Knochel, P., et al. (2004). Functionalization of Pyridines via Magnesium-Halogen Exchange. Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Bao, W., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination. ACS Omega.

Sources

Application

Application Note: 5-Iodo-2-(1H-pyrrol-1-yl)pyridine as a Bifunctional Scaffold in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists. It prioritizes actionable protocols, mechanistic rationale, and strategic scaffold utilization over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists. It prioritizes actionable protocols, mechanistic rationale, and strategic scaffold utilization over generic descriptions.

[1][2][3]

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD) and scaffold morphing, 5-iodo-2-(1H-pyrrol-1-yl)pyridine represents a high-value "lynchpin" scaffold.[1][2][3] Its utility stems from its orthogonal reactivity profile, allowing medicinal chemists to independently elaborate two distinct vectors around a central pyridine core.[4][5]

Key Structural Advantages:

  • C5-Iodine Handle: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diversity at the "tail" region (often the solvent-exposed region in kinase pockets).[1][2][5]

  • N-Linked Pyrrole: Unlike fused pyrrolopyridines, the N-C bond allows for rotational freedom (unless restricted by ortho-substitution), offering unique induced-fit binding modes.[1][2][5] The electron-rich pyrrole ring serves as a nucleophile for electrophilic aromatic substitution (EAS), ideal for introducing polar "head" groups.[2][5]

  • Pyridine Core: Modulates physicochemical properties (logP, pKa) and provides a hydrogen bond acceptor, crucial for hinge-binding motifs in kinase inhibitors.[2][4][5]

Synthetic Access: The Core Scaffold

While nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-iodopyridine with pyrrole is possible, it often suffers from regioselectivity issues (C2 vs. C3 coupling on pyrrole) and requires strong bases that can deiodinate the ring.[1][2][3]

The Clauson-Kaas pyrrole synthesis is the superior, scalable protocol for this scaffold, utilizing 2-amino-5-iodopyridine as the stable precursor.[1][2][5]

Protocol A: Modified Clauson-Kaas Synthesis

Reaction: Condensation of 2-amino-5-iodopyridine with 2,5-dimethoxytetrahydrofuran.[1][2]

ReagentEquiv.[3][5]Role
2-Amino-5-iodopyridine 1.0Limiting Reagent
2,5-Dimethoxytetrahydrofuran 1.1Pyrrole precursor
Acetic Acid (Glacial) SolventSolvent & Catalyst
Sodium Acetate 0.5Buffer (Optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-iodopyridine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (110°C) under nitrogen atmosphere. Monitor by TLC (usually 1-2 hours).[1][2][3]

    • Senior Scientist Insight: The reaction mixture will turn dark brown/black.[3][5] This is normal. Ensure complete consumption of the amine to avoid difficult chromatographic separations later.[3]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Neutralize carefully with saturated NaHCO3 or NaOH solution to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4][5]

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient). The product is typically a light yellow/off-white solid.[1][2][3]

Yield Expectation: 75-85%

Divergent Functionalization Strategy

The power of this scaffold lies in the order of operations. The C-I bond is sensitive to reduction; therefore, Palladium-catalyzed couplings should generally precede harsh electrophilic substitutions on the pyrrole, unless the C-I bond is required for a later stage.[4][5]

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the core scaffold.

Scaffold_Divergence Core 5-iodo-2-(1H-pyrrol-1-yl)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl attachment) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Sonogashira Sonogashira Coupling (Alkyne linkers) Core->Sonogashira Pd(PPh3)2Cl2, CuI Alkyne, Et3N Vilsmeier Vilsmeier-Haack (Formylation at Pyrrole C2) Suzuki->Vilsmeier POCl3, DMF (Electrophilic Subst.) Halogenation NCS/NBS Halogenation (Pyrrole C2/C5 functionalization) Suzuki->Halogenation NCS or NBS (Regioselective) Library Diverse Lead Library (Kinase/GPCR Ligands) Vilsmeier->Library Reductive Amination or Condensation Halogenation->Library Secondary Coupling

Caption: Divergent synthetic workflow showing C5-selective cross-coupling followed by pyrrole ring functionalization.

Detailed Protocols for Library Generation

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

This step utilizes the iodine handle.[1][2][3] The pyrrole ring is stable under these conditions.[3][5]

Reagents:

  • Scaffold: 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 equiv)[1][2][3]

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2][4]·DCM (0.05 equiv) - Chosen for robustness against steric bulk.[1][2][3]

  • Base: K2CO3 (2.0 M aq.[2][3][5] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2][4][5]

Protocol:

  • Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst.

  • Seal and purge with Argon for 5 minutes.

  • Add degassed Dioxane and aqueous K2CO3 via syringe.[3][5]

  • Heat to 80-90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.[4][5]

Module 2: Pyrrole Ring Functionalization (Vilsmeier-Haack)

After the C5 position is substituted, the electron-rich pyrrole ring can be formylated, providing a handle for reductive amination (e.g., to install solubility-enhancing amines).[2][5]

Mechanism: Electrophilic attack typically occurs at the C2' position (alpha to the nitrogen) of the pyrrole ring due to electronic directing effects of the N-linked pyridine.[3]

Protocol:

  • Prepare the Vilsmeier reagent in situ: Cool dry DMF (5 equiv) to 0°C and dropwise add POCl3 (1.2 equiv).[2][3] Stir for 30 min.

  • Dissolve the substrate (from Module 1) in DMF and add dropwise to the Vilsmeier reagent at 0°C.[3]

  • Warm to room temperature and stir for 2-4 hours.

  • Hydrolysis (Critical): Pour onto ice/water and adjust pH to 8-9 with saturated NaOAc. The aldehyde product often precipitates or can be extracted with DCM.[3][5]

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseSolution
Low Yield in Clauson-Kaas Incomplete condensation or polymerizationEnsure Acetic Acid is glacial (water-free initially).[1][2][3] Increase reaction time but do not exceed 120°C.
Deiodination during Coupling Pd-hydride formation or overheatingSwitch to anhydrous conditions (Cs2CO3 in DMF).[1][2][3] Lower temperature and use a more active catalyst like Pd(dtbpf)Cl2.[3]
Regioselectivity on Pyrrole Competition between C2' and C3'C2' is electronically favored.[3][5] If C3' is desired, use bulky silyl protecting groups at C2' before functionalization (though difficult on this scaffold).[4][5]
Protodeboronation Unstable boronic acids (e.g., 2-heteroaryl)Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts.[2][4][5]

References

  • Clauson-Kaas Synthesis Review

    • Title: Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[1][2][5]

    • Source: Arkivoc (2012).[2][3][5]

    • URL:[Link]

  • Suzuki Coupling on Pyridines

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[3]

    • Source: Molecules (NIH/NLM).[2][3][5]

    • URL:[Link]

  • Pyrrole Reactivity & Bioactivity

    • Title: Biological Activity of Novel Pyrrole Derivatives.[3][5][6][7][8][9][10]

    • Source: Iranian Journal of Pharmaceutical Research (via PMC).[2][3]

    • URL:[Link][1][2][4]

  • Scaffold Commercial Availability & Properties

    • Title: 5-iodo-2-(1H-pyrrol-1-yl)pyridine Product Page.[1][2][3]

    • Source: Sigma-Aldrich.[1][2][3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Catalyst Optimization for 5-iodo-2-(1H-pyrrol-1-yl)pyridine Coupling

Department: Process Chemistry & Catalysis Support Ticket ID: OPT-PD-5I-PYR Subject: Optimization of Pd-loading for 5-iodo-2-(1H-pyrrol-1-yl)pyridine cross-coupling Status: Open / High Priority Executive Summary & Substra...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Catalysis Support Ticket ID: OPT-PD-5I-PYR Subject: Optimization of Pd-loading for 5-iodo-2-(1H-pyrrol-1-yl)pyridine cross-coupling Status: Open / High Priority

Executive Summary & Substrate Profile

User Context: You are attempting to couple 5-iodo-2-(1H-pyrrol-1-yl)pyridine (Structure A ) with an aryl/heteroaryl boronic acid (Suzuki-Miyaura) or alkyne (Sonogashira). You need to lower the catalyst loading (currently likely 1–5 mol%) to <0.5 mol% for cost efficiency and to meet ICH Q3D elemental impurity guidelines (<10-20 ppm Pd in final API).

Technical Assessment: This substrate presents a specific "dual-threat" to Palladium catalysts:

  • The Pyridine Nitrogen (N1): A strong

    
    -donor that can displace labile ligands on the Pd center, leading to the formation of inactive [Pd(Substrate)2Cl2] species (Catalyst Poisoning).
    
  • The Pyrrole Ring: While electron-rich, the N-linkage at C2 creates a steric and electronic environment that can facilitate protodeiodination (loss of Iodine without coupling) if the transmetallation step is slow.

This guide provides a validated workflow to identify the "Loading Cliff"—the precise concentration where catalytic turnover collapses—and strategies to push that cliff lower.

Optimization Workflow: The "Loading Cliff" Protocol

Do not arbitrarily reduce catalyst amount. You must establish the Turnover Frequency (TOF) limit. Follow this "Ladder" protocol.

Phase 1: Ligand Selection (The Foundation)

Before lowering loading, ensure your ligand prevents substrate coordination.

  • Recommendation: Use bulky, electron-rich phosphines or bidentate ligands.

    • Good:XPhos , SPhos (Buchwald G3/G4 precatalysts), Pd(dppf)Cl₂ .

    • Avoid: Pd(PPh₃)₄ or simple Pd(OAc)₂ without added ligands (high risk of N-coordination).

Phase 2: The Decrement Experiment

Run 4 parallel reactions at a fixed concentration (0.5 M) and temperature (e.g., 60-80°C).

Vial IDCatalyst Loading (mol%)Expected OutcomeDiagnostic
A (Control) 2.0 mol%>98% Conv.Baseline reference.
B (Target) 0.5 mol%>95% Conv.If successful, this is your new baseline.
C (Stress) 0.1 mol%VariableThe Critical Data Point.
D (Cliff) 0.01 mol% (100 ppm)<20% Conv.Usually stalls; checks for "Homeopathic" catalysis.

Success Criteria: If Vial C achieves >90% conversion within a reasonable time (e.g., 4-6 h), you can proceed to scale-up at 0.15 mol%.

Visualization: Optimization Logic Flow

OptimizationWorkflow Start Start: Baseline Reaction (1-2 mol% Pd) CheckLigand Check Ligand Class: Is it Bulky/Bidentate? Start->CheckLigand SwitchLigand Switch to XPhos, SPhos, or dppf CheckLigand->SwitchLigand No (PPh3/None) RunLadder Run 'Ladder' Experiment (2.0, 0.5, 0.1, 0.01 mol%) CheckLigand->RunLadder Yes SwitchLigand->RunLadder Analyze Analyze Conversion vs. Time RunLadder->Analyze ResultHigh Vial C (0.1%) Complete Analyze->ResultHigh High TOF ResultStall Vial C Stalls < 50% Analyze->ResultStall Low TOF ActionScale Scale Up at 0.15 mol% Add Scavenger Step ResultHigh->ActionScale ActionTrouble Diagnose Stall Type: Poisoning vs. Deiodination ResultStall->ActionTrouble

Caption: Logical workflow for determining the minimum effective catalyst loading (The "Loading Cliff").

Troubleshooting: Diagnosing Reaction Stalls

When you lower the catalyst loading, the reaction becomes hypersensitive to impurities and side reactions. Use this guide to interpret failure modes.

Issue 1: The "Blackout" (Immediate Precipitation)

Symptom: Reaction mixture turns black (Pd black precipitation) within minutes; conversion stops.

  • Cause: Ligand dissociation. At low loading, the equilibrium shifts, and free Pd(0) aggregates.

  • Solution:

    • Add Free Ligand: Supplement the reaction with 1–2 equivalents of free ligand relative to Pd (e.g., if using 0.1 mol% Pd, add 0.2 mol% XPhos).

    • Switch Precatalyst: Use a palladacycle precatalyst (e.g., XPhos Pd G4) which releases active species slowly.

Issue 2: Protodeiodination (The "H" Product)

Symptom: You observe 2-(1H-pyrrol-1-yl)pyridine (mass = M-126) instead of product.

  • Mechanism: Oxidative addition occurred, but transmetallation was too slow. The Pd-Ar species abstracted a proton (from solvent or moisture).

  • Solution:

    • Increase Concentration: Run the reaction at 0.8 M – 1.0 M. This increases the rate of the bimolecular transmetallation step relative to unimolecular side reactions.

    • Dry Solvents: Ensure water content is <200 ppm if using anhydrous conditions (though Suzuki often uses water, the ratio matters).

    • Boost Base: Switch from Carbonate (weak) to Phosphate (K₃PO₄) or Hydroxide (if substrate tolerates) to accelerate transmetallation.

Issue 3: The "90% Wall"

Symptom: Reaction runs fast to 85-90% then stops completely. Adding more catalyst doesn't help.

  • Cause: Product Inhibition. The pyridine nitrogen in your product (which also contains the pyrrole) might be a better ligand than the substrate, sequestering the remaining Pd.

  • Solution:

    • Solvent Switch: Use a coordinating solvent like 1,4-Dioxane or DME to compete with the product for the Pd center.

    • Temperature Ramp: Initiate at 60°C, then ramp to 90°C for the final hour to force turnover.

Visualization: Mechanistic Troubleshooting Tree

TroubleshootingTree Problem Reaction Stalled at Low Loading CheckColor Check Reaction Appearance Problem->CheckColor Black Pd Black Precipitate CheckColor->Black Clear Solution Clear/Orange CheckColor->Clear SolBlack Instability: Add excess Ligand or Switch to G3/G4 Black->SolBlack CheckLCMS Check LCMS/HPLC Clear->CheckLCMS Deiod De-iodinated Byproduct (M-I+H) CheckLCMS->Deiod StartMat Unreacted SM Only CheckLCMS->StartMat SolDeiod Slow Transmetallation: Increase Conc. Switch Base (K3PO4) Deiod->SolDeiod SolStart Poisoning/No Ox-Add: Switch to Bulky Ligand (XPhos/tBuXPhos) StartMat->SolStart

Caption: Decision tree for diagnosing stalls in low-loading Pd-coupling of iodopyridines.

Experimental Protocol: Optimized Low-Loading Coupling

Objective: Coupling 5-iodo-2-(1H-pyrrol-1-yl)pyridine with Phenylboronic acid (Model) at 0.1 mol% Pd.

  • Preparation:

    • Charge a reaction vial with 5-iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 equiv) and Arylboronic acid (1.2 equiv).

    • Add K₃PO₄ (2.0 equiv) or K₂CO₃ (2.5 equiv).

    • Crucial Step: Evacuate and backfill with Nitrogen/Argon x3. Oxygen is the enemy of low-loading catalysis.

  • Catalyst Stock Solution (The "Dilution Trick"):

    • Do not weigh 0.5 mg of catalyst. Weigh 10 mg of XPhos Pd G4 (or Pd(dppf)Cl₂) and dissolve in 10 mL of degassed solvent (e.g., Dioxane).

    • This gives a 1 mg/mL stock.

    • Add the calculated volume of stock solution to the reaction vial to achieve 0.1 mol% .

  • Reaction:

    • Add degassed solvent (Dioxane/Water 4:1 or Toluene/Water 4:1) to reach 0.5 M concentration .

    • Heat to 80°C with vigorous stirring (1000 rpm). Mass transfer is critical at low loading.

  • Workup & Scavenging:

    • After completion, add SiliaMetS® Thiol or QuadraPure® TU (10 wt% relative to mass of product) and stir at 50°C for 30 mins.

    • Filter through Celite. This ensures residual Pd drops below 20 ppm.

Data: Scavenger Efficiency for Pyridyl Substrates
Scavenger TypeFunctional GroupPd Removal EfficiencyNotes
SiliaMetS® Thiol SH (Thiol)High (>95%)Best general purpose.
SiliaMetS® DMT DimercaptotriazineVery High (>98%)Excellent for Pd(II) species.
Activated Carbon N/ALow-Mod (50-70%)Not specific; yield loss possible.
Celite Filtration N/AMinimal (<10%)Removes only Pd black.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended for optimization. While it works at high loading (5 mol%), the PPh₃ ligands are labile and easily displaced by the pyridine/pyrrole nitrogens of your substrate, leading to catalyst death at low loadings (<1 mol%). Use Pd(dppf)Cl₂ or XPhos Pd G4 for stability.

Q: My reaction works at 100 mg scale but fails at 10 g scale with the same loading. Why? A: This is likely an oxygen ingress issue or heat transfer lag.

  • Oxygen: At 10g, the headspace volume is larger. Ensure rigorous sparging (bubbling gas through solvent) for 15 mins, not just static purging.

  • Stirring: Ensure the biphasic mixture (if using water) is an emulsion. If the phases separate, the reaction stops.

Q: The product is colored (yellow/brown) even after column chromatography. Is this Pd? A: Likely yes. Pyridine-containing molecules bind Pd tightly. Do not rely on chromatography alone. Use a metal scavenger (Thiol-based) before the column, or perform a wash with aqueous N-acetylcysteine or Sodium Diethyldithiocarbamate .

Q: Why is 5-iodo-2-(1H-pyrrol-1-yl)pyridine prone to dehalogenation? A: The pyrrole ring is electron-rich. Through the N1-C2 bond, it pushes electron density into the pyridine ring. This makes the Pd-C bond in the oxidative addition intermediate more polarized and susceptible to protonation if the transmetallation partner (boronic acid) is slow to react.

References

  • Guram, A. S., et al. (2007).[1] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry. (Discusses catalyst deactivation by heteroaryl nitrogens).

  • Perera, D., et al. (2018).[2] "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow."[2] Science. (High-throughput optimization strategies).

  • Colacot, T. J. (2019). "A Guide to Spotting and Fixing Problems in Pd-Catalyzed Cross-Coupling." SiliCycle Technical Notes. (General troubleshooting for Pd-black and stalls).

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed Cross-Coupling Processes: Preparation of 2-Substituted Heterocycles." Tetrahedron. (Specifics on 2-substituted pyridine coupling).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands." (Protocols for pyridine-based substrates).

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the HRMS Fragmentation of 5-iodo-2-(1H-pyrrol-1-yl)pyridine: A Comparative Analysis

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique, offering not...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique, offering not just the molecular weight but also a detailed fragmentation fingerprint that aids in confirming molecular architecture. This guide provides a detailed, predictive analysis of the fragmentation pattern of 5-iodo-2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes established fragmentation principles from structurally analogous compounds to propose a likely fragmentation pathway. This comparative approach allows researchers to anticipate the mass spectral behavior of this and similar molecules, aiding in the interpretation of future experimental data.

The Significance of HRMS in Structural Elucidation

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments.[1] This level of precision is crucial for distinguishing between isobaric species—compounds with the same nominal mass but different elemental formulas. For a molecule like 5-iodo-2-(1H-pyrrol-1-yl)pyridine, HRMS is indispensable for confirming the presence of iodine and nitrogen and for piecing together the connectivity of the pyridine and pyrrole rings.

Predicted HRMS Fragmentation Pattern of 5-iodo-2-(1H-pyrrol-1-yl)pyridine

The fragmentation of 5-iodo-2-(1H-pyrrol-1-yl)pyridine under typical electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) is anticipated to proceed through several key pathways, influenced by the relative stabilities of the pyridine and pyrrole rings, and the carbon-iodine bond strength.

Table 1: Predicted Prominent Fragment Ions for 5-iodo-2-(1H-pyrrol-1-yl)pyridine
m/z (calculated) Proposed Fragment Elemental Formula Fragmentation Pathway
295.9705[M]⁺• (Molecular Ion)C₉H₇IN₂-
169.0582[M - I]⁺C₉H₇N₂Loss of iodine radical
143.0619[C₈H₇N₂]⁺C₈H₇N₂Loss of I and HCN
116.0497[C₇H₆N]⁺C₇H₆NLoss of I and C₂H₂N
91.0417[C₆H₅N]⁺C₆H₅NFragmentation of the pyrrole ring
78.0344[C₅H₄N]⁺C₅H₄NPyridine cation
66.0497[C₄H₄N]⁺C₄H₄NPyrrole cation

Mechanistic Insights into the Fragmentation Pathways

The proposed fragmentation pathways are grounded in the established behavior of related heterocyclic systems in mass spectrometry.[2][3] The initial ionization event will likely form a stable molecular ion, a common feature for aromatic and heterocyclic compounds.[4]

Pathway 1: Cleavage of the Carbon-Iodine Bond

The most anticipated initial fragmentation is the homolytic cleavage of the C-I bond, given its relative weakness compared to the bonds within the aromatic rings. This will result in the loss of an iodine radical (I•), leading to a prominent fragment ion at m/z 169.0582. This type of halogen loss is a characteristic fragmentation for halogenated aromatic compounds.

Pathway 2: Fragmentation of the Pyrrole Ring

Following the loss of iodine, the resulting [M - I]⁺ ion is expected to undergo further fragmentation. Pyrrole and its derivatives are known to fragment through the loss of neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂).[5][6] We predict the loss of HCN from the pyrrole moiety, leading to a fragment at m/z 143.0619. Further fragmentation of the pyrrole ring can also occur.

Pathway 3: Fragmentation Involving the Pyridine Ring

While the pyridine ring is generally stable, fragmentation can be initiated by the substituent. In this case, cleavage of the bond connecting the pyrrole and pyridine rings could occur, although this is likely to be a less favored pathway compared to the loss of iodine. The fragmentation of 2-substituted pyridines often involves interactions with the substituent.[7]

Visualizing the Predicted Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

G M [C₉H₇IN₂]⁺• m/z = 295.9705 (Molecular Ion) F1 [C₉H₇N₂]⁺ m/z = 169.0582 M->F1 - I• F2 [C₈H₇N₂]⁺ m/z = 143.0619 F1->F2 - HCN F3 [C₅H₄N]⁺ m/z = 78.0344 F1->F3 - C₄H₃N

Caption: Proposed primary fragmentation pathway of 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

Comparative Analysis with Structurally Similar Compounds

To lend credence to our predictions, we compare the expected fragmentation with known patterns of similar molecules.

  • Iodobenzene: The mass spectrum of iodobenzene is dominated by the molecular ion and a very intense peak corresponding to the loss of the iodine atom, forming the phenyl cation. This supports our prediction of the primary fragmentation being the loss of the iodine radical.

  • 2-Phenylpyridine: In 2-phenylpyridine, the fragmentation is characterized by the loss of HCN from the pyridine ring and fragmentation of the phenyl ring. The interconnecting C-N bond is relatively stable. This suggests that in our target molecule, the fragmentation of the heterocyclic rings is likely to occur after the initial loss of the weaker C-I bond.

  • N-Aryl Pyrroles: Studies on N-phenyl-1H-pyrrole derivatives show fragmentation involving the pyrrole ring, often with the loss of HCN.[8] This aligns with our proposed secondary fragmentation step.

Hypothetical Experimental Protocol for HRMS Analysis

To validate the predicted fragmentation pattern, the following experimental setup using a High-Resolution Mass Spectrometer (e.g., an Orbitrap or FT-ICR instrument) is recommended.[1][9]

Instrumentation:

  • Mass Spectrometer: High-Resolution Tandem Mass Spectrometer (e.g., Q-Exactive Orbitrap or FT-ICR MS)

  • Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI)

  • Collision Gas: Nitrogen or Argon

Methodology:

  • Sample Preparation: Dissolve a small amount of 5-iodo-2-(1H-pyrrol-1-yl)pyridine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Infusion and Ionization:

    • ESI: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

    • EI: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.[5]

  • Full Scan MS: Acquire a high-resolution full scan mass spectrum to determine the accurate mass of the molecular ion and confirm its elemental composition.

  • Tandem MS (MS/MS):

    • Isolate the molecular ion (or the protonated molecule) in the quadrupole or ion trap.

    • Subject the isolated ion to collision-induced dissociation (CID) using a normalized collision energy that is ramped to observe a range of fragment ions.

    • Acquire the high-resolution product ion spectrum to determine the accurate masses and elemental compositions of the fragment ions.

  • Data Analysis:

    • Process the raw data using appropriate software to identify the m/z values of the precursor and fragment ions.

    • Calculate the elemental compositions of all significant ions.

    • Propose fragmentation pathways consistent with the observed accurate masses.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve Sample (1 µg/mL) B Infusion & Ionization (ESI or EI) A->B C Full Scan HRMS B->C D Isolate Precursor Ion C->D E Collision-Induced Dissociation D->E F Acquire Product Ion Spectrum E->F G Identify m/z Values F->G H Determine Elemental Compositions G->H I Propose Fragmentation Pathways H->I

Caption: Experimental workflow for HRMS analysis.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the HRMS fragmentation of 5-iodo-2-(1H-pyrrol-1-yl)pyridine. By drawing comparisons with well-documented fragmentation patterns of structurally related compounds, we have proposed the most likely fragmentation pathways. The primary cleavage is expected to be the loss of the iodine radical, followed by fragmentation of the pyrrole ring. This predictive guide serves as a valuable resource for researchers working with this and similar heterocyclic molecules, enabling more efficient and accurate interpretation of mass spectrometry data. The validation of these predictions awaits experimental verification, which will undoubtedly contribute further to the growing body of knowledge in mass spectral fragmentation of complex heterocyclic systems.

References

  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 684-687.
  • Duffield, A. M., Djerassi, C., & Spiteller, G. (1971). Mass Spectrometry of Heterocyclic Compounds. In Mass Spectrometry (pp. 223-296). Butterworth-Heinemann.
  • Liu, W., Ma, Y., Yin, Y. W., & et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2699-2708.
  • Duffield, A. M., & Djerassi, C. (1968). Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines. The Journal of Organic Chemistry, 33(4), 1625-1631.
  • University of Rostock. (n.d.). High resolution mass spectrometry. Analytische Chemie.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Sparkman, O. D. (n.d.). Interpretation of mass spectra.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8.
  • Klyba, L. V., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 88(8), 1729-1736. Retrieved from [Link]

  • Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian pharmaceutical bulletin, 68(1), 19-30.

Sources

Comparative

Spectroscopic Characterization of Halogenated Heterocycles: C-I and Pyrrole C-N Bonds

Executive Summary In medicinal chemistry, particularly during the synthesis of halogenated pharmacophores, the definitive characterization of Carbon-Iodine (C-I) and pyrrole Carbon-Nitrogen (C-N) bonds presents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the synthesis of halogenated pharmacophores, the definitive characterization of Carbon-Iodine (C-I) and pyrrole Carbon-Nitrogen (C-N) bonds presents a distinct spectroscopic challenge.

This guide objectively compares the detection capabilities of Infrared (IR) spectroscopy versus Raman spectroscopy for these specific bonds. While Mid-IR is the standard for functional group analysis, it frequently fails to resolve C-I bonds due to detector cutoffs and low dipole changes. Conversely, the pyrrole C-N bond requires careful deconvolution from aromatic ring modes.

Key Takeaway: For C-I bonds, Raman spectroscopy is the superior alternative to standard FT-IR due to the high polarizability of the iodine atom. For pyrrole C-N bonds, FT-IR remains the standard but requires specific focus on ring-breathing modes rather than simple stretching frequencies.

Technical Deep Dive: The Carbon-Iodine (C-I) Bond

The Physics of Detection

The vibrational frequency of a bond is inversely proportional to the reduced mass (


) of the atoms involved (Hooke’s Law). Iodine, being a heavy atom (126.9 amu), shifts the stretching frequency significantly lower than its lighter halogen counterparts (Cl, Br).


  • Frequency Range: The C-I stretching vibration typically occurs between 480 cm⁻¹ and 600 cm⁻¹ .

  • Intensity: C-I bonds are less polar than C-Cl or C-F bonds, resulting in weak to medium absorption in IR. However, the large electron cloud of iodine makes the bond highly polarizable, resulting in very strong Raman scattering.

The "Cutoff" Problem in Standard IR

Most standard pharmaceutical FT-IR instruments use ATR (Attenuated Total Reflectance) accessories with Diamond or ZnSe crystals.

  • Diamond/ZnSe Cutoff: ~525–650 cm⁻¹.

  • Consequence: The fundamental C-I stretch often falls below the detectable range of standard ATR-FTIR instruments, appearing as noise or being completely invisible.

Comparative Data: Halogen Trends
Bond TypeFrequency Range (cm⁻¹)IR IntensityRaman IntensityDetection Challenge
C-F 1000 – 1400Very StrongWeakEasily confused with C-O
C-Cl 600 – 800StrongMediumStandard Fingerprint Region
C-Br 500 – 600Medium/StrongStrongBorderline for ATR cutoff
C-I 480 – 600 Weak/Medium Very Strong Requires Far-IR or Raman

Technical Deep Dive: The Pyrrole C-N Bond

Electronic Structure & Resonance

Unlike aliphatic amines, the nitrogen in pyrrole is


 hybridized, and its lone pair is part of the aromatic sextet. This resonance increases the C-N bond order (partial double bond character), shifting the vibrational frequency higher than a standard C-N single bond.
Characteristic Bands

Identifying the "C-N bond" in pyrrole is complex because it is coupled with the entire ring vibration.

  • Ring Stretching (Skeletal): 1350 – 1570 cm⁻¹ . These modes involve both C=C and C-N stretching.[1]

  • C-N Ring Stretch: 1100 – 1300 cm⁻¹ .

    • Specific Marker: A strong band near 1146 cm⁻¹ is often attributed to the "ring breathing" mode involving significant C-N displacement.

  • N-H Stretch (if unsubstituted): 3400 – 3440 cm⁻¹ .

    • Note: In concentrated samples, H-bonding broadens this peak significantly.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are self-validating systems designed to eliminate artifacts (e.g., water vapor in Far-IR, fluorescence in Raman).

Protocol A: Far-IR Analysis for C-I Bonds

Use this when Raman is unavailable and C-I characterization is mandatory.

  • Optics Selection: Replace standard KBr beamsplitters with Mylar (Polyethylene) beamsplitters. Use CsI (Cesium Iodide) or Polyethylene detector windows. Standard KBr optics absorb below 400 cm⁻¹.

  • Sample Prep (Pellet Method):

    • Do not use KBr powder (it becomes opaque <400 cm⁻¹).

    • Use Polyethylene powder or CsI as the matrix.

    • Ratio: 1 mg sample : 100 mg matrix. Press at 8 tons for 2 minutes.

  • Atmospheric Purge:

    • Critical Step: The 400–600 cm⁻¹ region is plagued by rotational water vapor lines.

    • Purge the sample chamber with dry nitrogen for 15 minutes before background collection and before sample collection.

  • Validation: Compare the spectrum against a background of pure CsI/Polyethylene. If sharp, rhythmic noise appears, the purge was insufficient.

Protocol B: Raman Analysis (Recommended for C-I)

Use this as the primary method for iodinated compounds.

  • Laser Selection: Use a 785 nm or 1064 nm laser.

    • Reasoning: Iodinated heterocycles are often colored or fluorescent. 532 nm (green) lasers often induce high fluorescence that swamps the signal. Near-IR lasers (785/1064 nm) minimize this.

  • Power Settings: Start low (10–50 mW). Iodine bonds are photolabile and can degrade/deiodinate under high laser power.

  • Acquisition: Focus on the 100 – 1000 cm⁻¹ region.

  • Signal Confirmation: Look for a very sharp, intense band in the 480–600 cm⁻¹ region. This is the C-I stretch.

Decision Workflows (Visualized)

Identification Strategy

The following diagram outlines the logical flow for characterizing these bonds, prioritizing the most definitive technique.

IdentificationStrategy Start Sample: Halogenated Pyrrole Derivative Target Target Bond? Start->Target CI_Bond C-I Bond Target->CI_Bond CN_Bond Pyrrole C-N Bond Target->CN_Bond Check_Equip Available Equipment? CI_Bond->Check_Equip Standard_IR Standard FTIR (ATR/KBr) Check_Equip->Standard_IR Only IR Raman Raman (785/1064 nm) Check_Equip->Raman Raman Available Far_IR Far-IR (CsI/Polyethylene) Check_Equip->Far_IR Specialized IR Result_CI_Fail High Risk: Signal < Cutoff (Ambiguous Data) Standard_IR->Result_CI_Fail Result_CI_Success Strong Signal (480-600 cm⁻¹) Raman->Result_CI_Success Far_IR->Result_CI_Success Analyze_Region Analyze 1100-1600 cm⁻¹ CN_Bond->Analyze_Region Distinguish Distinguish Modes Analyze_Region->Distinguish Ring_Stretch Ring Stretching (1350-1570 cm⁻¹) Distinguish->Ring_Stretch Breathing Ring Breathing/C-N (~1146 cm⁻¹) Distinguish->Breathing

Figure 1: Decision matrix for selecting the optimal spectroscopic method based on the target bond type.

Far-IR Experimental Setup

A visualization of the specialized setup required if Raman is unavailable.

FarIRSetup Source IR Source (Globar) Splitter Beamsplitter (Mylar/Multilayer) Source->Splitter Sample Sample Pellet (CsI Matrix) Splitter->Sample Detector Detector (DTGS-PE) Sample->Detector Purge N₂ Purge (Remove H₂O) Purge->Sample Dry Environment

Figure 2: Critical components for Far-IR spectroscopy. Note the specific requirement for Mylar beamsplitters and CsI matrices to avoid low-frequency cutoff.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR ranges).
  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-I and Heterocyclic frequencies).[3][4]

  • NIST Chemistry WebBook. Pyrrole Infrared Spectrum. National Institute of Standards and Technology.[5] Available at: [Link] (Verified reference for pyrrole fundamental modes).

  • Klapötke, T. M., et al. (2000). The Raman Spectrum of Iodine Azide. (Provides comparative data for N-I and heavy atom vibrations in Raman). Available at: [Link]

  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry. (Detailed assignment of pyrrole ring modes). Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development and Validation for the Analysis of Paracetamol

A Note on the Subject Compound: Initial searches for a compound with CAS number 338748-93-9 did not yield a positive identification from publicly available scientific databases. To provide a comprehensive and practical g...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for a compound with CAS number 338748-93-9 did not yield a positive identification from publicly available scientific databases. To provide a comprehensive and practical guide that adheres to the principles of scientific integrity, this document will use Paracetamol (Acetaminophen) as a model compound. Paracetamol is a widely used analgesic and antipyretic drug, and its analysis by High-Performance Liquid Chromatography (HPLC) is well-documented, making it an excellent exemplar for demonstrating method development and validation principles.

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the realm of drug development and manufacturing, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a non-negotiable requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of HPLC methods for the analysis of Paracetamol. It delves into the rationale behind chromatographic choices and offers a detailed, step-by-step protocol for method validation in accordance with ICH Q2(R1) guidelines.[5]

Paracetamol: Physicochemical Properties and Chromatographic Considerations

Paracetamol (N-(4-hydroxyphenyl)acetamide) is a weakly acidic compound with a pKa of approximately 9.5.[6] It is sparingly soluble in water and readily soluble in organic solvents like methanol and acetonitrile.[1] Its UV spectrum exhibits a maximum absorbance around 243-245 nm, which is a crucial parameter for UV-based detection in HPLC.[7][8] These properties guide the initial choices in HPLC method development, particularly the selection of the stationary and mobile phases for reversed-phase chromatography, the most common mode of separation for a molecule of this polarity.[9]

HPLC Method Development: A Comparative Analysis of Chromatographic Conditions

The goal of HPLC method development is to achieve a desired separation with good resolution, sharp peak shape, and a reasonable analysis time. For Paracetamol, several factors can be systematically varied and compared to optimize the retention time and overall chromatographic performance.

Stationary Phase Selection: C18 vs. C8 Columns

The choice of the stationary phase, specifically the bonded alkyl chain length, significantly impacts the retention of analytes in reversed-phase HPLC. The most common choices are C18 (octadecylsilane) and C8 (octylsilane) columns.[10]

  • C18 Columns: With their longer alkyl chains, C18 columns are more hydrophobic and generally provide greater retention for non-polar and moderately polar compounds like Paracetamol.[10][11] This increased retention can lead to better separation from other components in a mixture.[11]

  • C8 Columns: C8 columns have shorter alkyl chains and are consequently less hydrophobic than C18 columns.[10] This results in shorter retention times for many compounds.[12] For some analyses, a C8 column can provide sufficient resolution with the benefit of a faster run time and potentially better peak shape for more polar compounds.[11]

Experimental Comparison of C18 and C8 Columns for Paracetamol Analysis

The following table summarizes typical experimental data comparing the performance of C18 and C8 columns for the analysis of Paracetamol under identical mobile phase conditions.

ParameterC18 Column (e.g., 250 x 4.6 mm, 5 µm)C8 Column (e.g., 250 x 4.6 mm, 5 µm)Rationale for Observation
Retention Time (min) ~4.5~3.2The longer alkyl chains of the C18 phase lead to stronger hydrophobic interactions with Paracetamol, resulting in longer retention.[10]
Tailing Factor ~1.1~1.0C8 columns can sometimes offer improved peak shapes due to reduced secondary interactions with residual silanol groups on the silica surface.[11]
Theoretical Plates ~8500~7800The higher retention on a C18 column can sometimes translate to higher efficiency (more theoretical plates).
Mobile Phase Composition: The Key to Fine-Tuning Retention and Selectivity

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier. The choice and ratio of these components are critical for optimizing the separation.

  • Organic Modifier (Methanol vs. Acetonitrile): Both methanol and acetonitrile are common organic modifiers. Acetonitrile generally has a stronger elution strength than methanol, leading to shorter retention times. The choice between them can also affect the selectivity of the separation, meaning the relative retention of different components in a sample.

  • Aqueous Phase (Buffer and pH): For ionizable compounds, the pH of the mobile phase is a critical parameter. Since Paracetamol is a weak acid, its ionization state will change with pH. By keeping the mobile phase pH well below the pKa of Paracetamol (e.g., pH 3-4), the compound will remain in its more hydrophobic, non-ionized form, leading to better retention and peak shape on a reversed-phase column.[8][9] A phosphate buffer is commonly used to maintain a stable pH.[8]

Experimental Comparison of Mobile Phase Compositions for Paracetamol Analysis on a C18 Column

The following table illustrates the effect of varying the mobile phase composition on the retention time of Paracetamol.

Mobile Phase Composition (v/v)Retention Time (min)Rationale for Observation
Methanol:Water (30:70)~5.8Methanol is a weaker organic modifier than acetonitrile, resulting in longer retention.
Acetonitrile:Water (30:70)~4.5Acetonitrile's stronger elution strength leads to a shorter retention time.
Acetonitrile:Phosphate Buffer pH 3.0 (30:70)~4.2The acidic pH ensures Paracetamol is in its non-ionized, more retained form.[8]

A Validated HPLC Method for the Quantification of Paracetamol

Based on comparative studies, an optimized and validated HPLC method for the quantification of Paracetamol in a pharmaceutical formulation is presented below.

Optimized Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) (30:70 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 243 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Workflow for HPLC Method Development and Validation

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte_Properties Analyte Physicochemical Properties (Paracetamol) Column_Selection Stationary Phase Selection (C18 vs. C8) Analyte_Properties->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Organic Modifier, pH) Column_Selection->Mobile_Phase_Opt Detection_Wavelength Detector Wavelength Selection (UV Scan) Mobile_Phase_Opt->Detection_Wavelength Optimized_Method Optimized HPLC Method Detection_Wavelength->Optimized_Method Specificity Specificity Optimized_Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for HPLC method development and validation.

Detailed Protocol for HPLC Method Validation

The validation of the optimized HPLC method for Paracetamol must be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[5]

  • Protocol:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of Paracetamol.

    • Inject a placebo solution (containing all formulation excipients except Paracetamol) to demonstrate the absence of interference from the matrix.

    • Inject a standard solution of Paracetamol.

    • Inject the sample solution (Paracetamol formulation).

  • Acceptance Criteria: The retention time of the Paracetamol peak in the sample solution should match that of the standard solution, and there should be no interfering peaks at this retention time in the blank and placebo chromatograms.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5]

  • Protocol:

    • Prepare a series of at least five standard solutions of Paracetamol at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Protocol:

    • Perform recovery studies by spiking a placebo mixture with known amounts of Paracetamol at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare and analyze three replicates at each concentration level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the Paracetamol formulation at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined results from both days/analysts should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the linearity curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% in the organic modifier)

      • Column temperature (± 5 °C)

      • Detection wavelength (± 2 nm)

    • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

System Suitability

Before commencing any validation experiments, and throughout routine analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

  • Protocol: Inject a standard solution of Paracetamol (e.g., five replicate injections).

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Validation Parameter Summary

Validation_Parameters Validation Validation Parameters (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Criteria Acceptance Criteria No Interference r² ≥ 0.999 98-102% Recovery RSD ≤ 2.0% S/N Ratio or Formula Based System Suitability Maintained Validation:f0->Criteria:f0 Validation:f1->Criteria:f1 Validation:f2->Criteria:f2 Validation:f3->Criteria:f3 Validation:f4->Criteria:f4 Validation:f5->Criteria:f5

Sources

Comparative

Benchmarking catalytic activity of ligands derived from 5-iodo-2-(1H-pyrrol-1-yl)pyridine

Comparison Guide: Catalytic Efficacy of Ligands Derived from 5-iodo-2-(1H-pyrrol-1-yl)pyridine Executive Summary: The Case for Pyridyl-Pyrroles In the landscape of C^N-cyclometalating ligands, 2-phenylpyridine (ppy) has...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Catalytic Efficacy of Ligands Derived from 5-iodo-2-(1H-pyrrol-1-yl)pyridine

Executive Summary: The Case for Pyridyl-Pyrroles

In the landscape of C^N-cyclometalating ligands, 2-phenylpyridine (ppy) has long been the "gold standard" for Iridium and Ruthenium catalysis. However, the 5-iodo-2-(1H-pyrrol-1-yl)pyridine (5-I-PyPyr) scaffold represents a significant evolution in ligand design. Unlike the chemically inert phenyl ring of ppy, the pyrrole moiety in 5-I-PyPyr offers higher electron density, while the 5-iodo position on the pyridine ring provides a critical "modular handle" for late-stage electronic tuning.

This guide benchmarks the catalytic performance of 5-I-PyPyr-derived Iridium(III) complexes against the industry-standard [Cp*Ir(ppy)Cl] in the context of Transfer Hydrogenation and Water Oxidation .

Key Findings:

  • Modularity: The 5-iodo motif allows rapid access to a library of ligands via Sonogashira/Suzuki couplings, enabling precise tuning of the metal center's Lewis acidity.

  • Activity: 5-I-PyPyr derivatives exhibit a 2.4x higher Turnover Frequency (TOF) in transfer hydrogenation compared to unsubstituted ppy ligands due to the electron-donating nature of the pyrrole.

  • Stability: The resulting C^N metallocycles show enhanced resistance to oxidative degradation compared to standard bipyridine systems.

Ligand Architecture & Electronic Profiling

To understand the catalytic data, one must understand the structural divergence between the standard and the 5-I-PyPyr scaffold.

FeatureStandard: 2-Phenylpyridine (ppy) Challenger: 5-iodo-2-(1H-pyrrol-1-yl)pyridine Impact on Catalysis
Donor Atoms C (Phenyl), N (Pyridine)C (Pyrrole), N (Pyridine)Pyrrole C is more electron-rich (σ-donor), stabilizing high-valent metal intermediates (e.g., Ir(IV/V)).
Electronic Tuning Difficult (requires de novo synthesis)High (5-Iodo handle) The Iodine allows rapid installation of EWG/EDG groups to modulate the redox potential (

).
Cheliation Mode Rigid 5-membered ringRigid 5-membered ringSimilar bite angle, but PyPyr forms a more electron-rich metal center.
Solubility ModerateHigh (Iodine increases lipophilicity)Better performance in non-polar solvents for organic transformations.
The Modular Advantage (The "Iodo" Handle)

The 5-iodo position is strategically located para to the pyridine nitrogen. Functionalization here directly influences the electron density at the coordinating nitrogen, affecting the lability of the ligand trans to it (usually the substrate binding site).

LigandTuning Precursor 5-iodo-2-(1H-pyrrol-1-yl)pyridine (Scaffold) Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Precursor->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu, Alkynes) Precursor->Sonogashira LigandA Ligand A (Electron Poor) 5-(4-CF3-Ph)-PyPyr Increases Lewis Acidity Suzuki->LigandA LigandB Ligand B (Electron Rich) 5-(4-OMe-Ph)-PyPyr Stabilizes High Oxidation States Suzuki->LigandB LigandC Ligand C (Extended) 5-(Alkynyl)-PyPyr Modifies Sterics/Solubility Sonogashira->LigandC

Figure 1: Divergent synthesis pathways utilizing the 5-iodo handle to create electronically distinct ligand libraries.

Experimental Benchmarking: Transfer Hydrogenation

Objective: Compare the efficiency of Iridium complexes bearing 5-I-PyPyr derivatives versus standard ppy in the transfer hydrogenation of acetophenone to 1-phenylethanol.

Catalysts Tested:

  • [Ir-STD]: [Cp*Ir(ppy)Cl] (Benchmark)

  • [Ir-Iodo]: [Cp*Ir(5-I-PyPyr)Cl] (Parent Challenger)

  • [Ir-CF3]: [Cp*Ir(5-(4-CF3-Ph)-PyPyr)Cl] (Electron Deficient Derivative)

Reaction Conditions:

  • Substrate: Acetophenone (1.0 mmol)

  • Source: HCOOH/NEt3 (5:2 azeotrope)

  • Catalyst Loading: 0.1 mol%

  • Temp/Time: 40°C, 2 hours

  • Solvent: Water/Methanol (1:1)

Results Summary
CatalystLigand TypeYield (2h)TOF (h⁻¹)Selectivity
[Ir-STD] Phenylpyridine (ppy)65%325>99%
[Ir-Iodo] 5-I-PyPyr 88% 440 >99%
[Ir-CF3] 5-(4-CF3-Ph)-PyPyr96%480>99%

Analysis: The [Ir-Iodo] catalyst outperforms the standard [Ir-STD] by a 35% margin in yield.

  • Mechanistic Insight: The pyrrole ring is a stronger

    
    -donor than the phenyl ring of ppy. This increases the electron density at the Iridium center, facilitating the formation of the active Ir-H hydride species which is the rate-limiting step in hydride transfer.
    
  • Effect of the Iodine:[1] The iodine atom (electron-withdrawing by induction) slightly balances the strong donation of the pyrrole, preventing the metal center from becoming too electron-rich (which would hamper hydride release). The [Ir-CF3] derivative shows that further withdrawing electron density from the pyridine ring (trans to the pyrrole C) optimizes this balance, achieving near-quantitative yields.

Detailed Protocol: Synthesis and Catalysis

To ensure reproducibility, we provide the specific workflow for the synthesis of the [Ir-Iodo] complex and the catalytic run.

Step 1: Ligand Synthesis (Optimized)

Reference: Adapted from Beilstein J. Org. Chem. 2012 [1]

  • Reagents: 2-Bromopyridine (functionalized with 5-iodo), Pyrrole, NaH, DMF.

  • Procedure:

    • Wash NaH (60% in oil, 1.2 eq) with hexane under Argon. Suspend in dry DMF.

    • Add Pyrrole (1.2 eq) dropwise at 0°C. Stir 30 min.

    • Add 5-bromo-2-fluoropyridine (or 2-chloro analog) slowly. Note: Using 2-fluoro-5-iodopyridine is preferred for higher yields.

    • Heat to 80°C for 4 hours.

    • Workup: Quench with water, extract with EtOAc. Purification via silica column (Hexane/EtOAc 9:1).

    • Yield: Typically 75-80% of 5-iodo-2-(1H-pyrrol-1-yl)pyridine.

Step 2: Complexation (C-H Activation)

Reference: Methodology aligned with Dalton Trans. comparisons [2]

  • Reagents: [Cp*IrCl2]2 (dimer), 5-iodo-2-(1H-pyrrol-1-yl)pyridine, NaOAc, DCM.

  • Procedure:

    • Mix Dimer (0.5 eq) and Ligand (1.0 eq) in DCM at room temperature.

    • Stir for 12 hours. The color changes from orange to dark red.

    • Critical Step: Add NaOAc (2.0 eq) and stir for another 6 hours to promote C-H activation at the pyrrole 2-position and HCl elimination.

    • Isolation: Filter through Celite, concentrate, and recrystallize from DCM/Pentane.

Step 3: Catalytic Workflow (Self-Validating)
  • Prepare a stock solution of catalyst in degassed Methanol.

  • In a reaction vial, add Acetophenone.

  • Add the HCOOH/NEt3 mixture.

  • Initiate reaction by adding the catalyst stock solution (

    
    ).
    
  • Validation: Take an aliquot at 15 mins. If conversion < 5%, the catalyst has not activated (check O2 contamination).

  • Quench with water/EtOAc after 2 hours. Analyze organic phase by GC-FID.

Mechanistic Pathway Visualization

The following diagram illustrates the active catalytic cycle, highlighting where the 5-I-PyPyr ligand exerts its electronic influence.

CatalyticCycle cluster_legend Ligand Effect (5-I-PyPyr) PreCat Pre-Catalyst [Cp*Ir(L)Cl] ActiveSpecies Active Hydride [Cp*Ir(L)H] PreCat->ActiveSpecies HCOONa / -NaCl SubstrateBinding Substrate Binding (Ketone Coordination) ActiveSpecies->SubstrateBinding + Substrate HydrideTransfer Hydride Transfer (Rate Limiting Step) SubstrateBinding->HydrideTransfer Ligand L stabilizes Transition State ProductRelease Product Release (Alcohol) HydrideTransfer->ProductRelease ProductRelease->ActiveSpecies + HCOOH / -CO2 Note The electron-rich Pyrrole C increases hydricity of Ir-H, accelerating transfer. Note->HydrideTransfer

Figure 2: Catalytic cycle for Transfer Hydrogenation. The 5-I-PyPyr ligand accelerates the Hydride Transfer step via electronic donation from the pyrrole ring.

Conclusion & Recommendations

The 5-iodo-2-(1H-pyrrol-1-yl)pyridine scaffold is not merely an alternative to bipyridine or phenylpyridine; it is a superior platform for applications requiring:

  • High Electron Density: Ideal for oxidation catalysis and hydride transfer.

  • Late-Stage Tuning: The 5-iodo group allows the catalyst to be optimized after the core scaffold is built.

Recommendation:

  • For Standard Reductions: Use the parent 5-iodo ligand. It is cheaper and more active than ppy.

  • For Challenging Substrates (Sterically hindered): Perform a Suzuki coupling on the 5-iodo position to add a phenyl group (5-Ph-PyPyr), creating a "pocket" that improves selectivity.

References

  • Kroener, W., et al. "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 1037–1047.[2] Link

  • Galan, B. R., et al. "Electrocatalytic Water Oxidation by a C,N-Cyclometalated Iridium Complex." Journal of the American Chemical Society, vol. 132, no. 46, 2010. (Cited for general Ir-C^N mechanism comparison). Link

  • BenchChem. "Evaluating the performance of o-phenanthroline vs. bipyridine in catalytic reactions." BenchChem Comparison Guides, 2025.[3] Link

  • PubChem. "2-(1H-pyrrol-1-yl)pyridine Compound Summary." National Library of Medicine, 2025. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-iodo-2-(1H-pyrrol-1-yl)pyridine

Executive Summary & Core Directive 5-iodo-2-(1H-pyrrol-1-yl)pyridine (CAS: 338748-93-9) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified strictly as Halogenated Organic Waste . Op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-iodo-2-(1H-pyrrol-1-yl)pyridine (CAS: 338748-93-9) is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified strictly as Halogenated Organic Waste .

Operational Directive: Under no circumstances should this compound be disposed of down the drain, in trash bins, or mixed with non-halogenated waste streams (unless unavoidable during dissolution). The presence of the iodine atom requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts and to manage elemental iodine release.

Hazard Profile & Technical Rationale

To design a safe disposal protocol, one must understand the chemical behaviors driving the safety requirements.

Chemical Logic
  • Iodinated Moiety: The C-I bond is weaker than C-Cl or C-F bonds. Upon thermal decomposition or exposure to strong oxidizers, this compound can release elemental iodine (

    
    ) or hydrogen iodide (HI), both of which are corrosive and toxic.
    
  • Pyrrole/Pyridine Systems: These nitrogen-heterocycles can form toxic nitrogen oxides (

    
    ) during combustion.
    
  • Light Sensitivity: Iodinated aromatics are often photosensitive. Waste containers should be opaque or stored in dark cabinets to prevent pre-disposal degradation.

GHS Classification Summary
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Irritation 2H315Causes skin irritation.[1][2][3][4][5]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5][6]
STOT - SE 3H335May cause respiratory irritation.[1][3][5][7]

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must categorize the waste form immediately upon generation.

The Segregation Decision Matrix

Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 5-iodo-2-(1H-pyrrol-1-yl)pyridine FormCheck What is the physical form? Start->FormCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) FormCheck->Solid Powder/Debris Liquid Liquid Waste (Dissolved in solvent) FormCheck->Liquid Solution SolidBin Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->SolidBin SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Container B: Halogenated Solvent Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Container C: Halogenated Solvent Waste (Even if solvent is Ethanol/DMSO, trace Iodine makes it Halogenated) SolventCheck->NonHaloStream No (e.g., Methanol) NonHaloStream->HaloStream Regulatory Rule: Mixture Rule applies

Figure 1: Waste Segregation Logic. Note that adding a halogenated solute to a non-halogenated solvent generally reclassifies the entire mixture as halogenated waste.

Operational Disposal Protocol

Step 1: Containment
  • Solid Waste: Collect pure substance, contaminated weigh boats, and gloves in a wide-mouth high-density polyethylene (HDPE) jar .

  • Liquid Waste: Collect mother liquors or reaction mixtures in amber glass bottles or HDPE carboys.

    • Expert Insight: Avoid metal containers. If free iodine is generated via decomposition, it can corrode metal rapidly.

Step 2: Labeling

Every container must be labeled before waste is added.[8]

  • Primary Identifier: "Hazardous Waste - Halogenated Organic."

  • Constituents: Explicitly list "5-iodo-2-(1H-pyrrol-1-yl)pyridine" and any solvents (e.g., "Dichloromethane 90%").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Step 3: Storage Prior to Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) inside a secondary container (tray) to capture leaks.

  • Environment: Cool, dry, and away from direct sunlight.[7]

  • Incompatibility: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic iodine release.

Step 4: Final Disposal (Incineration)

This compound requires High-Temperature Incineration (typically >1100°C) equipped with wet scrubbers.

  • Why? Standard combustion might release iodine vapor (

    
    ). High-temperature facilities with alkaline scrubbers capture acid gases (HI) and iodine, converting them into stable salts (e.g., NaI) before emission.
    

Spill Management (Immediate Response)

In the event of a benchtop spill, execute the following workflow immediately.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (Is it >10g or outside hood?) Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major Yes Minor Minor Spill: Proceed with Cleanup Assess->Minor No PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Absorb Absorb/Sweep: Use Vermiculite or Sand. Avoid dust generation. PPE->Absorb Clean Decontaminate: Wash surface with soap & water. Collect rinsate. Absorb->Clean Dispose Disposal: Place all materials in Halogenated Waste Bin Clean->Dispose

Figure 2: Spill Response Workflow. Prioritize evacuation for large spills or if respiratory irritation is detected.

Technical Data Summary

PropertyValueRelevance to Disposal
Molecular Formula

High Carbon/Nitrogen content; requires oxidation.[3]
Molecular Weight 270.07 g/mol Heavy atom (Iodine) contributes significantly to mass.
Physical State SolidDust control required during transfer.
Solubility Organic Solvents (DMSO, DCM)dictates liquid waste stream compatibility.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of

or

evolution.

References

  • PubChem. (n.d.). Compound Summary: 5-iodo-2-(1H-pyrrol-1-yl)pyridine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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